Product packaging for Quinolin-8-yl 2,4-dinitrobenzoate(Cat. No.:)

Quinolin-8-yl 2,4-dinitrobenzoate

Cat. No.: B392327
M. Wt: 339.26g/mol
InChI Key: DWQGOSHMJOSODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Ester Chemistry and Heterocyclic Compounds

Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) is an organic molecule that belongs to the class of esters. Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. They are typically synthesized through the reaction of a carboxylic acid and an alcohol, a process known as esterification. amanote.com This compound is also a heterocyclic compound, meaning it contains a ring structure with at least two different elements as members of the ring. researchgate.net

Specifically, it incorporates the quinoline (B57606) ring system, a nitrogen-containing heterocycle. ontosight.ai The study of heterocyclic esters is a significant field within organic chemistry, as these compounds often exhibit unique reactivity and are integral to the structure of many biologically active molecules and functional materials. amanote.comiucr.org The synthesis of esters from heterocyclic nitrogen-containing acids or alcohols often requires specific catalytic conditions to manage the basicity of the nitrogen atom. amanote.com

Significance of Quinoline and Dinitrobenzene Moieties in Organic Chemistry

The two primary structural components of the title compound are the quinoline and 2,4-dinitrobenzene moieties, both of which are of considerable importance in organic chemistry.

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai This scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The quinoline nucleus is also utilized in the development of agrochemicals, dyes, and materials with specific electronic properties. ontosight.ai The synthesis of substituted quinolines is a major focus of organic chemistry research. researchgate.net

Dinitrobenzene refers to a benzene ring substituted with two nitro (–NO₂) groups. The 2,4-dinitro isomer, a component of the title compound, is a pale yellow crystalline solid. Dinitrobenzene derivatives are crucial intermediates in the synthesis of dyes, pigments, and other organic compounds. smolecule.com The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient, influencing the molecule's reactivity. researchgate.net Dinitrobenzoates, including 3,5-dinitrobenzoate (B1224709) and 2,4-dinitrobenzoate, are often used to form crystalline derivatives of other organic molecules for characterization and have been studied for their own biological activities and role in forming complex structures. acs.orgfluorochem.co.uk

Rationale for Dedicated Academic Inquiry into Quinolin-8-yl 2,4-dinitrobenzoate

The rationale for a focused investigation into this compound stems from the combination of its two significant structural motifs. The fusion of a biologically relevant quinoline core with a reactive 2,4-dinitrobenzoyl group suggests several potential areas of scientific interest:

Novel Biological Activity: Given the diverse pharmacological profiles of quinoline derivatives, this compound could exhibit unique biological effects. mdpi.com The dinitrobenzoate moiety could modulate this activity or introduce new mechanisms of action.

Material Science Applications: Quinoline derivatives have been explored for their luminescent properties. The highly polarized dinitrobenzene group could influence the electronic and photophysical properties of the molecule, making it a candidate for new materials.

Chemical Synthesis and Reactivity: The ester linkage connects an electron-rich heterocyclic system with a highly electron-poor aromatic system. This arrangement presents interesting questions for fundamental studies of molecular structure, bonding, and reactivity. The synthesis itself, likely an esterification between 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoyl chloride, provides a platform for methodological studies in organic synthesis.

Overview of Current Research Gaps and Opportunities for this compound

Key Research Gaps:

Synthesis and Characterization: There are no published, detailed procedures for the synthesis of this compound. Consequently, comprehensive characterization data, such as NMR, IR, and mass spectrometry, is absent from the public record.

Structural Data: The definitive molecular and supramolecular structure, which would be provided by single-crystal X-ray diffraction, has not been reported. Such data is crucial for understanding the molecule's conformation and intermolecular interactions.

Physicochemical Properties: Fundamental properties like melting point, solubility, and stability have not been documented.

Biological and Material Properties: There is a complete lack of experimental data on the biological activity (e.g., antimicrobial, anticancer) or the material properties (e.g., luminescence, conductivity) of the compound.

This scarcity of information presents a clear opportunity for original research. The field is open for the first definitive synthesis, characterization, and systematic investigation of this compound's properties.

Scope and Objectives of the Academic Research Focus on this compound

To address the identified research gaps, a dedicated academic inquiry should be undertaken with the following scope and objectives:

Scope: The research will focus exclusively on the synthesis, characterization, and preliminary property evaluation of this compound.

Objectives:

To Synthesize and Purify: Develop and optimize a reliable synthetic route to produce high-purity this compound from 8-hydroxyquinoline and a suitable 2,4-dinitrobenzoyl derivative.

To Conduct Spectroscopic and Physicochemical Characterization: Thoroughly characterize the synthesized compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, and determine its fundamental physical properties.

To Determine the Crystal Structure: Grow single crystals of the compound suitable for X-ray diffraction analysis to elucidate its precise three-dimensional structure and analyze its crystal packing and intermolecular interactions.

To Perform Preliminary Property Screening: Conduct initial screening of the compound's potential biological activities and photophysical properties to provide a foundation for future, more in-depth investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9N3O6 B392327 Quinolin-8-yl 2,4-dinitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9N3O6

Molecular Weight

339.26g/mol

IUPAC Name

quinolin-8-yl 2,4-dinitrobenzoate

InChI

InChI=1S/C16H9N3O6/c20-16(12-7-6-11(18(21)22)9-13(12)19(23)24)25-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H

InChI Key

DWQGOSHMJOSODY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2

Origin of Product

United States

Synthetic Methodologies for Quinolin 8 Yl 2,4 Dinitrobenzoate

Historical Development of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) Synthesis Pathways

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, with foundational methods like the Skraup and Friedländer syntheses being cornerstones for creating the quinoline core. rroij.comresearchgate.net The specific synthesis of Quinolin-8-yl 2,4-dinitrobenzoate, an ester of 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoic acid, is a more specialized area. Historically, the preparation of such esters would have evolved from classical esterification techniques.

Esterification Strategies for this compound

The formation of the ester linkage between 8-hydroxyquinoline and 2,4-dinitrobenzoic acid is the central transformation in the synthesis of this compound. Several esterification strategies can be employed to achieve this.

Direct Condensation Approaches

Direct condensation, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. miperknlapindia.ac.in In the context of this compound, this would involve the direct reaction of 8-hydroxyquinoline with 2,4-dinitrobenzoic acid.

Reaction Scheme: 8-Hydroxyquinoline + 2,4-Dinitrobenzoic Acid ⇌ this compound + H₂O

Due to the phenolic nature of the hydroxyl group in 8-hydroxyquinoline, this reaction typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often necessitates the removal of water to drive the equilibrium towards the product. The reactivity of 2,4-dinitrobenzoic acid, enhanced by its electron-withdrawing nitro groups, can facilitate this reaction. sigmaaldrich.com

A study on the synthesis of 8-Hydroxy Quinoline Nitrobenzoate (8-HQNB) crystals involved dissolving 8-hydroxyquinoline and 2-nitrobenzoic acid in a 1:1 molar ratio in acetone (B3395972) and allowing for slow evaporation. scirp.org While this was for a co-crystal and not an ester, it demonstrates a direct interaction approach. For ester formation, more forcing conditions would typically be required.

Activated Carboxylic Acid Derivative Routes (e.g., acid chlorides, anhydrides)

A more efficient and common approach for the synthesis of esters, particularly from phenols, is the use of activated carboxylic acid derivatives. This strategy avoids the equilibrium limitations of direct condensation.

Acid Chlorides: The most prevalent method in this category involves the conversion of 2,4-dinitrobenzoic acid to its highly reactive acid chloride, 2,4-dinitrobenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dinitrobenzoyl chloride is then reacted with 8-hydroxyquinoline, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion. mdpi.com A similar methodology was successfully used for the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, where 8-hydroxyquinolin-2(1H)-one was reacted with 4-chlorobenzoyl chloride in the presence of triethylamine. mdpi.com

Acid Anhydrides: While less common for this specific transformation, the anhydride (B1165640) of 2,4-dinitrobenzoic acid could also be used. This would react with 8-hydroxyquinoline to yield the desired ester and 2,4-dinitrobenzoic acid as a byproduct.

The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for forming esters from carboxylic acids and alcohols under milder conditions. jocpr.com This approach is widely used in the synthesis of complex esters.

Transesterification Methodologies

Transesterification is a process where the ester of one alcohol is transformed into the ester of another alcohol. In this context, a simple alkyl ester of 2,4-dinitrobenzoic acid (e.g., methyl 2,4-dinitrobenzoate) could be reacted with 8-hydroxyquinoline in the presence of a catalyst to form this compound and the corresponding simple alcohol (e.g., methanol).

This method can be advantageous as it avoids the use of harsh acylating agents. Studies on the transesterification of (hetero)aryl esters with phenols have shown that this transformation can be challenging but is achievable. rsc.orgrsc.org The use of catalysts, such as potassium carbonate, has been demonstrated to be effective for the transesterification of various aryl esters with phenols. rsc.orgresearchgate.net While a specific example for this compound is not detailed, the general principles suggest its feasibility.

Catalyst-Assisted Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification and transesterification reactions. tib-chemicals.comdtu.dk

For the synthesis of this compound, several homogeneous catalytic systems could be envisioned:

Acid Catalysis: As mentioned in the direct condensation section, protic acids like H₂SO₄ and p-TsOH act as homogeneous catalysts.

Base Catalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are known to be effective nucleophilic catalysts for esterification reactions. tandfonline.com

Organometallic Catalysis: Transition metal complexes can be highly effective for esterification and transesterification. For instance, tin-based catalysts are frequently used in homogeneous catalysis for the production of polyesters and specialty organic compounds due to their good solubility and high selectivity. tib-chemicals.com N-heterocyclic carbene (NHC)-metal complexes, such as those of copper, have also emerged as highly efficient catalysts for various organic transformations, including esterifications. beilstein-journals.org While specific application to this compound is not documented, the broad utility of these catalysts suggests their potential applicability.

Heterogeneous Catalysis Systems

The synthesis of this compound can be effectively achieved through esterification, a reaction often enhanced by catalysts. Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants, simplifying their removal and enabling recycling, which aligns with the principles of green chemistry.

Solid acid catalysts are prominent in this field. Materials like zeolites, sulfated metal oxides, and metal-organic frameworks (MOFs) provide acidic sites that facilitate the esterification between 8-hydroxyquinoline and 2,4-dinitrobenzoic acid or its derivatives. For instance, Hβ zeolite has been successfully used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of other quinoline derivatives. rsc.org Similarly, sulfated tin oxide (STO) has demonstrated high catalytic activity in the synthesis of various heterocyclic compounds, including those derived from 8-hydroxyquinoline, owing to its strong Brønsted and Lewis acidic sites. clockss.org

Lanthanum-based Metal-Organic Frameworks (La-MOFs), particularly those functionalized with sulfonic acid groups, have emerged as highly effective catalysts for esterification reactions, demonstrating high yields under specific conditions. acs.org The catalytic activity of such materials is often linked to their structural properties, including surface area and the density of active acid sites. The use of 8-hydroxyquinoline derivatives as ligands or components in catalyst synthesis has also been explored, suggesting a tailored approach to enhance catalytic efficiency for related transformations. acs.orgatlantis-press.comrsc.org

Below is a table illustrating the performance of various heterogeneous catalysts in related esterification or quinoline synthesis reactions, providing a basis for their potential application in synthesizing this compound.

CatalystReactantsReaction TypeYield (%)Reference
Hβ Zeolite2-Aminobenzophenones, KetonesCyclizationHigh rsc.org
Sulfated Tin Oxide (STO)Aldehydes, Malononitrile, 8-HydroxyquinolinePyranoquinoline Synthesis85-95 clockss.org
La-MOF-DABCOLevulinic Acid, EthanolEsterification91.9 acs.org
NaY-Zeolite-Schiff Base ComplexAcetic Acid, AlcoholsEsterificationGood rsc.org
Organocatalysis in this compound Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. For the synthesis of this compound, organocatalysts can activate either the 8-hydroxyquinoline or the 2,4-dinitrobenzoyl moiety.

N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts known for their ability to promote esterification and other coupling reactions. mdpi.com In a potential pathway, an NHC could react with 2,4-dinitrobenzoyl chloride to form a highly reactive acyl intermediate, which is then readily attacked by the hydroxyl group of 8-hydroxyquinoline.

Furthermore, Cinchona alkaloids and their derivatives have been developed as powerful chiral organocatalysts for various asymmetric reactions, including those involving quinoline scaffolds. mdpi.comjst.go.jpacs.org While the target molecule, this compound, is not chiral, the principles of activation by these catalysts can be applied. For example, catalysts bearing a nucleophilic group (like an amine) can act as acyl transfer agents, similar to the well-known 4-dimethylaminopyridine (DMAP), to facilitate the esterification process. The interaction between the catalyst and the substrate can lead to highly efficient transformations under mild conditions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic strategies for preparing this compound align with this philosophy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. The synthesis of quinoline derivatives has been successfully demonstrated under solvent-free conditions, often by heating the reactants together with a catalyst. rsc.orgjocpr.comacs.org For the preparation of this compound, a mixture of 8-hydroxyquinoline and 2,4-dinitrobenzoic acid (or its acid chloride) could be heated in the presence of a solid acid catalyst like polyphosphoric acid (PPA) or montmorillonite (B579905) K-10 clay, leading to the formation of the desired ester. acs.orgjptcp.com This approach is not only environmentally friendly but can also lead to higher reaction rates due to the high concentration of reactants.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. sciepub.comhansshodhsudha.comresearchgate.net The synthesis of dinitrobenzoate esters from alcohols is particularly well-suited to this technique.

A typical procedure involves mixing the alcohol (in this case, the phenol (B47542) 8-hydroxyquinoline) with 3,5-dinitrobenzoic acid and a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This mixture is then subjected to microwave irradiation for a short period. The direct coupling of molecular motion with the microwave energy leads to rapid and uniform heating, often resulting in cleaner reactions and higher purity products compared to conventional heating methods. hansshodhsudha.comsciepub.com The use of an acidic ionic liquid like (bmim)HSO₄ under microwave conditions has also been reported as an effective green method for this transformation. sciepub.com

The table below summarizes results from the microwave-assisted synthesis of 3,5-dinitrobenzoates for various alcohols, demonstrating the efficiency of this method.

Mechanochemical Synthesis

Mechanochemistry involves inducing reactions in the solid state through mechanical force, such as grinding in a ball mill, eliminating the need for bulk solvents. beilstein-journals.orgacs.org This technique is highly atom-economical and energy-efficient. Solvent-free esterification of phenols has been achieved at room temperature using high-speed ball-milling. rsc.org

For the synthesis of this compound, a plausible mechanochemical approach would involve milling 8-hydroxyquinoline and 2,4-dinitrobenzoic acid with activating agents. One reported system for esterification uses a combination of iodine (I₂) and potassium hypophosphite (KH₂PO₂), affording high yields in short reaction times (e.g., 20 minutes). rsc.org Another approach utilizes basic alumina (B75360) as a solid support to facilitate transesterification reactions under milling conditions. beilstein-journals.org The intense mixing and physical contact at the molecular level during milling can overcome activation barriers and drive the reaction to completion without thermal energy input. mdpi.comrsc.org

Optimization of Reaction Parameters for this compound Yield and Purity

To maximize the efficiency of any synthetic protocol for this compound, the systematic optimization of reaction parameters is crucial. Key variables include the choice and loading of the catalyst, reaction temperature, and the molar ratio of reactants.

Catalyst Selection and Loading: The nature of the catalyst significantly impacts the reaction rate and yield. In heterogeneous catalysis, the acidity and porosity of the catalyst are critical. clockss.org For acid-catalyzed esterifications, stronger acids generally lead to higher conversion rates, but may also promote side reactions if not carefully controlled. rsc.org Studies on the esterification of fatty acids using Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation showed a direct correlation between the acid strength (Hammett acidity, H₀) of the catalyst and the final product yield. atlantis-press.comresearchgate.net The amount of catalyst is also a key parameter; increasing the catalyst loading generally increases the reaction rate up to a certain point, after which it may offer no further benefit or could complicate product purification. rsc.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures typically accelerate the reaction, reducing the required time. However, for sensitive substrates like 8-hydroxyquinoline, excessive heat could lead to degradation or undesired side reactions, lowering the purity of the final product. In microwave-assisted synthesis, precise control over temperature and power allows for rapid optimization to find the ideal balance that maximizes yield in the shortest possible time. hansshodhsudha.comsciepub.com

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction equilibrium towards the product side. In the esterification of 8-hydroxyquinoline with 2,4-dinitrobenzoic acid, using an excess of one reactant (typically the less expensive or more easily removed one) can increase the conversion of the other.

The following table summarizes the effect of varying reaction parameters in related esterification reactions.

Parameter VariedCatalyst SystemObservationReference
Catalyst Acidity (H₀)[HQuin]⁺-based Ionic LiquidsHigher acidity (lower H₀) resulted in higher ester yield. researchgate.net
Catalyst LoadingCo(II) complexReaction rate constant increased linearly with catalyst amount. rsc.org
TemperatureAcid CatalystsHigher temperature generally increases yield, but selectivity can be an issue. rsc.org
SolventPovarov ReactionReaction can be sensitive to solvent type.

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a strategic approach focused on efficiency, safety, cost-effectiveness, and scalability. The primary synthesis route involves the esterification of 8-hydroxyquinoline with 2,4-dinitrobenzoyl chloride.

Key considerations for scaling up this process include:

Reagent Selection and Stoichiometry: For large-scale synthesis, the selection of cost-effective and readily available starting materials is crucial. researchgate.net The use of 2,4-dinitrobenzoyl chloride, derived from 2,4-dinitrobenzoic acid, is a standard approach. Optimizing the stoichiometry is essential to maximize the conversion of the limiting reagent, typically the more complex 8-hydroxyquinoline, and to minimize unreacted starting materials which would complicate purification. The use of related nitrobenzoic acids has been shown to improve both purity and yield in large-scale preparations of similar compounds. google.com

Solvent and Base Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of product isolation. Dichloromethane (B109758) or acetonitrile (B52724) are often used in laboratory settings for similar acyl substitution reactions. mdpi.commdpi.com For large-scale operations, factors such as toxicity, environmental impact, and ease of recovery and recycling become paramount. A base, commonly a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct of the reaction. mdpi.commdpi.com The selection of a base that is inexpensive and easily removed from the reaction mixture is a key consideration for industrial production.

Reaction Conditions: Temperature control is vital. While many esterification reactions proceed at room temperature, large-scale reactions are often exothermic. mdpi.com Therefore, a robust cooling system is necessary to maintain a consistent temperature and prevent runaway reactions or the formation of side products. Reaction time must also be optimized to ensure complete reaction without degrading the product. mdpi.com Continuous flow reactors can offer superior control over reaction conditions and may lead to higher, more consistent yields compared to batch processing.

Table 1: Key Parameters for Large-Scale Synthesis

Parameter Laboratory Scale Consideration Large-Scale Consideration Rationale for Scale-Up
Reaction Vessel Round-bottom flask Jacketed glass-lined or stainless steel reactor Durability, heat transfer, volume
Base Triethylamine Triethylamine, other low-cost amines Cost-effectiveness, ease of removal
Solvent Dichloromethane, Acetonitrile Toluene, Ethyl Acetate (B1210297), 2-MeTHF Lower toxicity, cost, ease of recovery
Temperature Room Temperature Controlled (e.g., 0-25 °C) via cooling jacket Manages exothermicity, prevents side reactions

| Monitoring | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Quantitative, accurate tracking of reaction progress |

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound with the required purity. The crude product typically contains unreacted starting materials, the hydrochloride salt of the base, and potential side products.

Work-up and Extraction: The initial work-up procedure generally involves quenching the reaction, often with water, to separate the organic product from water-soluble impurities like the triethylamine hydrochloride salt. The aqueous solution is then typically extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. mdpi.comnih.gov The combined organic layers are then washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. mdpi.com

Column Chromatography: For achieving high purity, column chromatography is a standard and effective method. researchgate.netacs.org Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient system, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For similar quinoline derivatives, solvent systems such as ethyl acetate in hexanes or methanol (B129727) in dichloromethane have proven effective. acs.orgumich.edu The fractions are collected and analyzed (e.g., by TLC or HPLC) to pool the pure product.

Recrystallization: Recrystallization is a highly effective and economical method for purifying solid compounds on a large scale. The selection of an appropriate solvent or solvent system is key; the desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For related nitrobenzoate esters of quinolines, ethyl acetate has been successfully used as a recrystallization solvent. researchgate.net The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of high-purity crystals, which are then collected by filtration. google.com.na

Table 2: Common Purification Techniques

Technique Description Typical Solvents/Conditions Advantages
Aqueous Work-up Liquid-liquid extraction to remove water-soluble impurities. Water, Ethyl Acetate, Dichloromethane. mdpi.com Removes salts and other highly polar impurities.
Column Chromatography Separation based on polarity using a stationary phase (silica gel) and a mobile phase (eluent). Eluent systems like Ethyl Acetate/Hexanes or Methanol/Dichloromethane. acs.orgumich.edu Provides high purity, adaptable to different impurity profiles.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Ethyl Acetate, Acetone, Methanol. mdpi.comresearchgate.netgoogle.com.na Cost-effective for large quantities, yields highly pure crystalline product.

| Trituration | Washing a solid with a solvent in which the desired product is insoluble, but impurities are soluble. | Pentane, Diethyl Ether. nih.govsgul.ac.uk | Simple and quick method to remove minor, more soluble impurities. |

Spectroscopic and Structural Elucidation Techniques for Quinolin 8 Yl 2,4 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026), distinct signals are anticipated for the protons of the quinoline (B57606) ring system and the dinitrobenzoate moiety. The protons on the quinoline ring typically appear in the aromatic region, between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the position of the ester linkage and the nitrogen atom within the heterocyclic ring. For instance, the proton at position 2 of the quinoline ring often appears at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom.

The protons of the 2,4-dinitrophenyl group are expected to be in a highly deshielded environment due to the strong electron-withdrawing nature of the two nitro groups. These aromatic protons would likely resonate at chemical shifts greater than δ 8.0 ppm. The coupling patterns (doublets, doublet of doublets) would be indicative of their relative positions on the benzene (B151609) ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Quinolin-8-yl 2,4-dinitrobenzoate

Proton TypeExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity
Quinoline Aromatic Protons7.0 - 9.0Doublet, Triplet, Multiplet
2,4-Dinitrobenzoate Aromatic Protons8.0 - 9.5Doublet, Doublet of Doublets

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display a series of signals corresponding to the distinct carbon environments. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-155 ppm), with carbons adjacent to the nitrogen atom and the ester linkage showing downfield shifts. Similarly, the carbons of the dinitrobenzoate ring will also be found in the aromatic region, with the carbons bearing the nitro groups being significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ) Range (ppm)
Carbonyl (C=O)160 - 170
Quinoline Aromatic Carbons110 - 155
2,4-Dinitrobenzoate Aromatic Carbons120 - 150

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the quinoline and dinitrobenzoate ring systems. This helps in tracing the connectivity of the proton spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the quinoline and dinitrobenzoate moieties through the ester linkage.

Solid-State NMR Spectroscopy Approaches

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. researchgate.net This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms. Differences in the ¹³C and ¹⁵N chemical shifts observed in ssNMR spectra can distinguish between different tautomers or zwitterionic species that may be present in the solid state. researchgate.net Computational methods are often used in conjunction with experimental ssNMR to aid in the interpretation of the spectra and to refine the structural model of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The nitro groups (NO₂) are strong infrared absorbers and would exhibit characteristic symmetric and asymmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching vibrations of the ester linkage would also be present, typically in the 1100-1300 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretch1730 - 1750
Aromatic (C-H)Stretch> 3000
Aromatic (C=C)Stretch1400 - 1600
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1300 - 1350
Ester (C-O)Stretch1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic systems of the quinoline and dinitrobenzoate rings. The quinoline moiety itself typically exhibits absorption maxima at various wavelengths. nist.gov The presence of the highly conjugated dinitrobenzoate group would likely result in additional absorption bands and could lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The specific λmax values would be influenced by the solvent used for the analysis. For similar compounds like quinolin-8-yl benzoate (B1203000), a λmax around 298 nm has been reported. amazonaws.com Dinitrobenzoate derivatives often show absorptions in the UV region as well. amazonaws.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide a comprehensive understanding of its molecular composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound from its precise mass-to-charge ratio. For this compound (C₁₆H₉N₃O₆), the theoretical exact mass can be calculated. This high-precision measurement is invaluable for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. While direct HRMS data for the title compound is not available, analysis of related compounds allows for a confident prediction of its expected accurate mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺340.0564
[M+Na]⁺362.0383
[M-H]⁻338.0419

Note: These values are calculated based on the molecular formula and isotopic abundances.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound can be predicted based on the known fragmentation of quinolin-8-yl esters and dinitroaromatic compounds. researchgate.netnih.govresearchgate.netljmu.ac.uk

A primary fragmentation pathway would likely involve the cleavage of the ester bond, leading to the formation of the quinolin-8-olate anion or the 8-hydroxyquinoline (B1678124) radical cation and the 2,4-dinitrobenzoyl cation. The quinolin-8-ol fragment is a characteristic and stable moiety often observed in the mass spectra of related compounds. researchgate.net Further fragmentation of the 2,4-dinitrobenzoyl portion would be expected, with characteristic losses of the nitro groups (NO₂). For instance, studies on simple dinitrobenzoate esters show losses of NO₂ groups and the ester functional group as prominent fragmentation channels.

Table 2: Predicted Key MS/MS Fragmentation Ions of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of Fragment
340.0564 ([M+H]⁺)145.05288-Hydroxyquinoline
340.0564 ([M+H]⁺)195.00932,4-Dinitrobenzoyl cation
195.0093149.0194Loss of NO₂
195.0093103.0238Loss of two NO₂

Ionization Techniques for this compound Analysis

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most suitable soft ionization techniques that would allow for the generation of intact molecular ions with minimal fragmentation. acs.org ESI is particularly effective for polar molecules and can be used in both positive and negative ion modes to generate [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Given the presence of the basic quinoline nitrogen and the acidic character that can be induced in the dinitroaromatic ring, both ionization modes should be effective.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related compounds provides significant insight into its likely solid-state structure. eurjchem.comresearchgate.netmdpi.combohrium.com

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. researchgate.net Studies on similar quinoline derivatives and nitroaromatic compounds reveal the importance of π-π stacking interactions between the aromatic rings of the quinoline and dinitrobenzoate moieties. eurjchem.comacs.orgiucr.org The electron-rich quinoline ring can interact with the electron-deficient dinitro-substituted benzene ring.

Furthermore, C-H···O hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice, with the hydrogen atoms of the quinoline and benzene rings interacting with the oxygen atoms of the nitro and ester groups. researchgate.net The nitro groups themselves can participate in various intermolecular interactions, including lone pair-π and N-O···π interactions, which are known to influence the packing in nitroaromatic crystals. nih.govscispace.com

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptor
π-π StackingQuinoline Ring2,4-Dinitrobenzoate Ring
C-H···O Hydrogen BondC-H (Quinoline/Benzene)O (Ester/Nitro)
Lone Pair-π InteractionO (Nitro)Quinoline/Benzene Ring

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be dictated by the torsion angles between the quinoline ring, the ester group, and the 2,4-dinitrobenzoate ring. Crystal structures of related esters show that the ester group can adopt different conformations to achieve optimal crystal packing. iucr.org The flexibility of the molecule allows for slight modifications in its geometry to minimize lattice energy. uc.pt

In structurally similar compounds, such as 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, the dihedral angle between the quinoline and benzene rings is approximately 117 degrees. eurjchem.comresearchgate.net It is expected that this compound will adopt a non-planar conformation. The nitro groups may also be twisted out of the plane of the benzene ring to alleviate steric strain and participate in intermolecular interactions. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes. The spectrum of this compound is predicted to be a composite of the characteristic vibrations of the quinoline ring, the dinitro-substituted benzene ring, and the ester linkage that connects them.

The quinoline moiety is expected to produce a series of distinct bands. Based on studies of 8-hydroxyquinoline and its derivatives, characteristic ring breathing and stretching modes will be prominent. emerald.comchemicalbook.comnih.gov For instance, a strong band associated with the C=C/C=N stretching vibrations within the quinoline ring system is anticipated in the 1560-1620 cm⁻¹ region. Other significant peaks would include C-H in-plane and out-of-plane bending vibrations.

The 2,4-dinitrobenzoate moiety will contribute its own set of characteristic peaks. The symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂) are highly characteristic and are expected to appear in the regions of 1340-1360 cm⁻¹ and 1520-1550 cm⁻¹, respectively. nih.govresearchgate.netchemicalbook.com The aromatic ring of the benzoate will also show C-C stretching and C-H bending modes. The carbonyl (C=O) stretch of the ester group is a strong Raman scatterer and is predicted to be observed in the 1700-1740 cm⁻¹ range.

The ester linkage (C-O-C) will have characteristic stretching vibrations, though these are often weaker and can be coupled with other modes.

The table below provides a summary of the predicted key Raman shifts for this compound, based on data from analogous compounds.

Predicted Wavenumber (cm⁻¹)AssignmentOriginating MoietyReference for Analogue Data
~3100-3000Aromatic C-H StretchingQuinoline & Dinitrobenzoate researchgate.net
~1740-1720C=O StretchingEster Linkage mdpi.com
~1610Ring Stretching (C=C, C=N)Quinoline emerald.com
~1580Ring StretchingDinitrobenzoate nih.gov
~1540Asymmetric NO₂ StretchingDinitrobenzoate nih.govresearchgate.net
~1350Symmetric NO₂ StretchingDinitrobenzoate nih.govresearchgate.net
~1250C-O StretchingEster Linkage researchgate.net
~1150Ring Breathing ModeQuinoline emerald.com
~830C-N Stretching (Nitro Group)Dinitrobenzoate nih.gov

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic Structure and Surface Analysis

Photoelectron spectroscopy probes the electronic structure of a material by measuring the kinetic energy of electrons ejected by incident photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, providing information on elemental composition and chemical states. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to study valence electrons, mapping the molecular orbital energies.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum of this compound would reveal the chemical environment of each element.

C 1s: The carbon 1s spectrum is expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. Carbons in the aromatic quinoline and benzoate rings will have binding energies around 284-285 eV. The carbon in the ester's carbonyl group (O=C-O) will be shifted to a higher binding energy, likely around 288-289 eV, due to the electronegative oxygen atoms.

N 1s: Two distinct nitrogen environments exist. The nitrogen in the quinoline ring is predicted to have a binding energy around 399-400 eV. researchgate.net In contrast, the nitrogen atoms in the two nitro groups (NO₂) will be at a significantly higher binding energy, typically in the range of 405-407 eV, due to the highly oxidizing environment. chemicalbook.com

O 1s: The oxygen 1s spectrum will also show multiple components. The two oxygen atoms of the ester group (C=O and C-O) will have distinct binding energies, expected around 532 eV and 533.5 eV, respectively. The four oxygen atoms of the two nitro groups will contribute a strong peak at a higher binding energy, approximately 533-534 eV.

The following table summarizes the predicted XPS binding energies.

Core LevelPredicted Binding Energy (eV)Chemical EnvironmentReference for Analogue Data
C 1s~284.8Aromatic C-C, C-H rsc.org
C 1s~286.0Aromatic C-N, C-O rsc.org
C 1s~288.5Ester Carbonyl (O=C-O) rsc.org
N 1s~399.5Quinoline Ring Nitrogen researchgate.net
N 1s~406.0Nitro Group (NO₂) chemicalbook.com
O 1s~532.0Ester Carbonyl Oxygen (C=O) acs.org
O 1s~533.5Ester Ether Oxygen (C-O) acs.org
O 1s~533.0Nitro Group Oxygen (NO₂) chemicalbook.com

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS provides information about the valence molecular orbitals. The UPS spectrum of this compound would be dominated by features from the π-systems of the quinoline and dinitrobenzoate rings. The highest occupied molecular orbital (HOMO) is expected to be primarily localized on the quinoline moiety, as it is generally more electron-rich than the highly electron-deficient dinitrobenzoate ring. Studies on quinoline and its derivatives show the HOMO to be around 6.5-7.5 eV below the vacuum level. acs.org The presence of the electron-withdrawing dinitrobenzoate group is expected to lower the energy of the HOMO (increase its binding energy) compared to unsubstituted 8-hydroxyquinoline. The valence spectrum would also show features corresponding to the lone pair electrons on the nitrogen and oxygen atoms, as well as the manifold of π and σ orbitals of the entire molecule.

Computational and Theoretical Chemistry Studies on Quinolin 8 Yl 2,4 Dinitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like Quinolin-8-yl 2,4-dinitrobenzoate (B1224026). These calculations allow for a detailed analysis of the molecule's geometry, electronic landscape, and predicted spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in Quinolin-8-yl 2,4-dinitrobenzoate is crucial for its properties. Geometry optimization calculations are employed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this ester, a key feature is the rotation around the C-O ester bond, leading to different conformers.

Computational studies on similar aryl esters, such as quinolin-8-yl benzoate (B1203000), have shown that the molecule is not planar. mdpi.comnih.govresearchgate.net The quinoline (B57606) and benzoate rings are typically twisted with respect to each other. This is due to the steric hindrance that would arise in a planar conformation. The orientation of the carbonyl group relative to the quinoline ring can lead to syn and anti conformers, with the syn conformation often being slightly more stable. The rotation between these conformers involves surmounting a specific energy barrier. For aryl carbonyl fragments, these rotational barriers can be influenced by both steric and electronic effects. plos.org The presence of bulky nitro groups on the benzoate ring in this compound would likely enforce a significant dihedral angle between the two aromatic systems to minimize steric repulsion.

Relaxed dihedral scans using DFT methods, for instance at the B3LYP/6-31G* level of theory, can map out the conformational energy profile as a function of the dihedral angle between the quinoline ring and the ester group. plos.org Studies on similar ester conformations have revealed that Z conformations are generally favored over E conformations due to a combination of steric and dipole-dipole interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for a Representative Aryl Ester Conformation (Note: This table presents typical data for a structurally similar aryl ester, as specific experimental data for this compound is not available in the cited literature.)

Parameter Predicted Value Method/Basis Set
Dihedral Angle (Quinoline-Ester) ~60-80° DFT/B3LYP/6-311++G**
C=O Bond Length ~1.21 Å DFT/B3LYP/6-311++G**
Ester C-O Bond Length ~1.36 Å DFT/B3LYP/6-311++G**

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical reactivity and optical properties of the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich quinoline ring system. Conversely, the LUMO is anticipated to be centered on the 2,4-dinitrobenzoate moiety, owing to the strong electron-withdrawing nature of the two nitro groups. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are standard for determining these properties. tandfonline.comdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. tandfonline.com

Charge distribution analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges. scispace.com This reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro groups are expected to be regions of negative charge, while the carbon atoms attached to the nitro groups and the carbonyl carbon will be electron-deficient. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on typical DFT calculations for related nitroaromatic and quinoline compounds.)

Molecular Orbital Energy (eV) Primary Localization
HOMO -6.5 Quinoline Ring
LUMO -3.0 2,4-Dinitrobenzoate Moiety
HOMO-LUMO Gap 3.5 -

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr Machine learning algorithms trained on large NMR databases are also emerging as a powerful predictive tool. ncssm.edu For this compound, the aromatic protons and carbons of the quinoline and dinitrobenzoate rings would have distinct predicted chemical shifts. The chemical shift of the nitrogen atom in the quinoline ring can also be predicted, though it is highly sensitive to its chemical environment. semanticscholar.org

IR Vibrational Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. dergipark.org.tr These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. Key predicted frequencies for this molecule would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the N-O bonds in the nitro groups, and the various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comnih.gov Calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. Studies on quinolin-8-yl benzoate have shown that functionals like CAM-B3LYP can provide results in very good agreement with experimental data. mdpi.comnih.gov

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Predicted Parameter Value
¹³C NMR Carbonyl Carbon (C=O) ~165 ppm
IR C=O Stretch ~1730 cm⁻¹
IR NO₂ Asymmetric Stretch ~1540 cm⁻¹
UV-Vis (TD-DFT) λmax (π→π*) ~310-340 nm

Aromaticity Indices and Delocalization Analysis

Quinoline is an aromatic compound, satisfying Hückel's rule (4n+2 π electrons) with a delocalized system of 10 π electrons across its fused ring structure. quora.comcutm.ac.inresearchgate.net This aromaticity confers significant stability. The benzene (B151609) ring of quinoline is generally considered more aromatic than the pyridine (B92270) ring. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a solute with its solvent environment over time.

Solvent Effects on this compound Behavior

MD simulations can reveal how solvent molecules arrange themselves around this compound and how this solvation affects its conformational preferences and dynamics. bohrium.com For instance, the presence of a polar solvent could stabilize one conformer over another by favorably interacting with the molecule's dipole moment.

Studies on nitroaromatic compounds in aqueous solutions have shown that the surrounding water molecules can significantly influence photochemical dynamics through hydrogen bonding and energy transfer. ucl.ac.ukacs.org For this compound, polar solvents would be expected to interact with the lone pairs on the quinoline nitrogen and the oxygen atoms of the ester and nitro groups. These interactions can affect the rotational energy barriers and the equilibrium between different conformers. mdpi.com

Furthermore, the choice of solvent can cause shifts in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. TD-DFT calculations combined with continuum solvation models (like PCM) or explicit solvent molecules in an MD simulation can predict these shifts. mdpi.comacs.org Generally, transitions to a more polar excited state are red-shifted (move to longer wavelengths) in more polar solvents.

Intermolecular Interactions and Aggregation Tendencies

The arrangement of molecules in the solid state and their behavior in solution are governed by a network of non-covalent interactions. For quinolin-8-yl esters, these interactions are critical in determining their physical properties and potential applications. Computational methods, such as Hirshfeld surface analysis and interaction energy calculations, are invaluable for dissecting these forces.

Studies on analogous compounds, such as quinolin-8-yl 4-chlorobenzoate, reveal that the crystal structure is stabilized by a combination of C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.comresearchgate.net The molecular conformation of these esters often shows an orthogonal orientation between the quinoline and benzoate rings. mdpi.comresearchgate.net This spatial arrangement minimizes steric hindrance and allows for favorable intermolecular contacts.

Hirshfeld surface analysis of related quinolone derivatives, like 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, indicates that O-H interactions are major contributors to the crystal packing. eurjchem.com For this compound, the presence of two nitro groups is expected to significantly influence its intermolecular interactions. The electron-withdrawing nature of the nitro groups can enhance π-π stacking interactions between the electron-deficient dinitrobenzoate ring and the electron-richer quinoline ring of an adjacent molecule. nih.govresearchgate.net

Computational evaluation of the dimer of 8-Quinolinesulfonamide, a related compound, shows that intermolecular hydrogen bonding leads to the formation of inversion dimers, with notable differences in bond lengths and angles compared to the monomer due to intermolecular charge transfer. bohrium.com Similar dimeric structures stabilized by hydrogen bonds and π-π stacking are plausible for this compound.

The aggregation tendencies of quinoline derivatives have also been explored in the context of their biological activity. For instance, certain steroid-quinoline hybrids have been shown to disrupt protein aggregation processes. nih.govacs.org The aggregation behavior of this compound itself would be influenced by solvent polarity and concentration, with a propensity for π-π stacking driven aggregation in less polar solvents.

Interaction TypeContributing GroupsSignificance in Crystal Packing
C-H···OC-H on quinoline/benzoate, O from nitro/esterDirectional interactions contributing to lattice stability.
π-π StackingQuinoline and Dinitrobenzoate ringsA primary driving force for aggregation, influenced by the electron-deficient nature of the dinitrobenzoate ring.
C-H···NC-H on benzoate, N on quinolineWeak hydrogen bonding contributing to the overall stability.
Nitro group interactionsO···N, O···O contactsSignificant electrostatic interactions due to the high polarity of the nitro groups.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of this compound typically involves the esterification of 8-hydroxyquinoline (B1678124) with 2,4-dinitrobenzoyl chloride. Computational chemistry offers a means to explore the reaction mechanism in detail, including the identification of transition states and the calculation of energy barriers.

A plausible reaction pathway involves the nucleophilic attack of the hydroxyl oxygen of 8-hydroxyquinoline on the carbonyl carbon of 2,4-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to and from it can be calculated using Density Functional Theory (DFT). For the reaction to proceed, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the final ester product.

Computational studies on the formation of acid chlorides from carboxylic acids using thionyl chloride have shown that such reactions can proceed through competing pathways with multiple activation barriers. researchgate.net A similar complexity can be expected in the esterification of 8-hydroxyquinoline, potentially involving catalytic cycles if a base is used to scavenge the HCl byproduct.

Mapping the reaction pathway involves calculating the potential energy surface along the reaction coordinate. This allows for the visualization of the energy changes as the reactants are converted into products. For the synthesis of this compound, the reaction pathway would illustrate the energy profile of the nucleophilic attack, the formation and stabilization of the tetrahedral intermediate, and the final product formation.

Computational studies on related systems, such as the synthesis of quinoline derivatives through cyclization reactions, have successfully mapped out multi-step reaction pathways, identifying key intermediates and transition states. nih.gov A similar approach for the esterification of 8-hydroxyquinoline would provide a quantitative understanding of the reaction kinetics and thermodynamics.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or other properties, such as chromatographic retention times. nih.gov For quinoline derivatives, QSRR models have been developed to predict their retention behavior in liquid chromatography. nih.govresearchgate.net

These models typically use a variety of molecular descriptors, including geometrical, physicochemical, and electronic parameters, to build a mathematical relationship with the observed property. nih.gov For a series of quinoline derivatives, it has been shown that a combination of physicochemical and geometrical parameters provides the most accurate retention models. nih.gov

A QSRR model for this compound would be valuable for predicting its behavior in analytical separations and for understanding the structural features that govern its interactions with stationary phases. The development of such a model would involve the calculation of a wide range of molecular descriptors for a series of related quinolin-8-yl esters and correlating them with experimentally determined retention times. Advanced machine learning algorithms, such as support vector machines coupled with feature selection methods like the firefly algorithm, have been successfully applied to build robust QSRR models for quinolones. nih.govrjptonline.org

Descriptor TypeExamplesRelevance to QSRR
Geometrical Molecular surface area, volume, ovalityRelates to the size and shape of the molecule, influencing interactions with the stationary phase.
Physicochemical LogP, polarizability, dipole momentDescribes the polarity and lipophilicity of the molecule, which are key determinants of retention in reversed-phase chromatography.
Electronic HOMO/LUMO energies, Mulliken chargesReflects the electronic distribution and reactivity of the molecule, influencing specific interactions with the stationary phase.

Theoretical Basis for Optical and Electronic Properties

Computational methods are instrumental in understanding the optical and electronic properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra and providing insights into the nature of electronic transitions. nih.govnih.gov

Theoretical studies on quinolin-8-yl benzoate and its derivatives have shown that the electronic spectra are characterized by π → π* and n → π* transitions. mdpi.comnih.gov The introduction of substituents on the benzoate ring can lead to shifts in the absorption maxima (hypsochromic or bathochromic shifts) and changes in the molar absorptivity (hypochromic or hyperchromic effects). mdpi.com For this compound, the strong electron-withdrawing nitro groups are expected to cause a significant bathochromic shift (red shift) in the absorption spectrum compared to the unsubstituted quinolin-8-yl benzoate.

Frontier Molecular Orbital (FMO) analysis provides crucial information about the chemical reactivity and electronic transitions. rjptonline.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key parameters. In quinoline derivatives, the HOMO is often localized on the quinoline ring, while the LUMO can be distributed over the entire molecule or localized on specific substituents. najah.edu For this compound, the LUMO is expected to be significantly localized on the electron-deficient dinitrobenzoate moiety. This would result in a smaller HOMO-LUMO gap compared to less substituted analogs, indicating higher reactivity and a lower energy for electronic transitions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and intramolecular interactions. researchgate.net In quinoline-based molecular complexes, NBO analysis can confirm intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part. researchgate.net

PropertyComputational MethodKey Findings for Quinolin-8-yl EstersExpected Influence of 2,4-Dinitro Groups
UV-Vis Absorption TD-DFTπ → π* and n → π* transitions are characteristic. Substituents on the benzoate ring modulate λmax and ε. mdpi.comnih.govSignificant bathochromic shift and potential hyperchromic effect.
HOMO-LUMO Gap DFTThe energy gap is influenced by substituents. A smaller gap indicates higher reactivity. rjptonline.orgnih.govA smaller HOMO-LUMO gap due to the stabilization of the LUMO on the dinitrobenzoate ring.
Electron Density Distribution Mulliken Population Analysis, NBOThe quinoline nitrogen is an electron-rich center. Intramolecular charge transfer can occur. researchgate.netSignificant polarization of the molecule with electron density drawn towards the nitro groups.
Non-Linear Optical (NLO) Properties DFTSome quinoline derivatives exhibit significant first hyperpolarizability (β). semanticscholar.orgThe strong donor-acceptor character could lead to enhanced NLO properties.

Reactivity and Reaction Mechanisms Involving Quinolin 8 Yl 2,4 Dinitrobenzoate

Electrophilic Aromatic Substitution on Quinoline (B57606) and Dinitrobenzene Moieties

The reactivity of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) in electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its two aromatic systems.

Quinoline Moiety: The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. numberanalytics.comresearchgate.net Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring (the carbocycle). quimicaorganica.orgimperial.ac.uk The positions most favorable for substitution are C5 and C8, as the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable. quimicaorganica.orgreddit.com In Quinolin-8-yl 2,4-dinitrobenzoate, the 8-position is occupied by the ester group. The oxygen atom of the ester linkage is an ortho-, para-director and is generally activating. However, this is counteracted by the strong electron-withdrawing effect of the attached 2,4-dinitrobenzoyl group. This deactivation, coupled with the inherent preference for the 5- and 8-positions, suggests that any further electrophilic substitution on the quinoline ring would be difficult and likely directed to the 5-position.

Dinitrobenzene Moiety: The 2,4-dinitrobenzoate portion of the molecule is highly deactivated towards electrophilic aromatic substitution. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, significantly reducing the electron density of the benzene ring. scribd.comck12.org Nitro groups are meta-directing substituents. chemguide.co.uk In the 2,4-dinitrobenzoyl group, the positions ortho and para to each nitro group are strongly deactivated. The remaining positions (3, 5, and 6) are all meta to at least one nitro group and ortho or para to the other, leading to extreme deactivation. Therefore, electrophilic substitution on this ring is exceptionally challenging under standard conditions. rsc.orgstackexchange.com

Reductive Transformations of this compound

Reductive processes can target either the nitro groups of the dinitrobenzoate moiety or the heterocyclic quinoline ring system.

Reduction of Nitro Groups

The two nitro groups on the benzoate (B1203000) ring are susceptible to reduction. It is possible to achieve selective reduction of one nitro group to an amine using specific reagents, or to reduce both groups under stronger conditions.

Selective Reduction: The reduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315) can be accomplished using reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄HS). wikipedia.orgyoutube.com This selectivity arises from the fact that the first reduction product, a nitroaniline, is less electrophilic than the starting dinitrobenzene. By analogy, Quinolin-8-yl 2,4-diaminobenzoate could be selectively reduced to Quinolin-8-yl 2-amino-4-nitrobenzoate or Quinolin-8-yl 4-amino-2-nitrobenzoate.

Complete Reduction: Stronger reducing agents, such as iron or tin in the presence of hydrochloric acid (HCl), will reduce both nitro groups. wikipedia.org This would transform this compound into Quinolin-8-yl 2,4-diaminobenzoate.

Hydrogenation of the Quinoline Ring System

The catalytic hydrogenation of the quinoline ring is a well-studied process and can lead to either partial or full saturation of the heterocyclic system. The outcome is highly dependent on the catalyst and reaction conditions.

Pyridine Ring Hydrogenation: The pyridine part of the quinoline ring is often preferentially hydrogenated. Catalysts like palladium (Pd) or rhodium (Rh) on alumina (B75360) typically yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net A novel strategy using Hantzsch ester as a hydrogen donor also achieves chemoselective transfer hydrogenation to form 1,2,3,4-tetrahydroquinolines. rsc.org

Carbocyclic Ring Hydrogenation: It is also possible to selectively hydrogenate the benzene portion of the quinoline ring. For instance, using a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, quinolines can be reduced to 5,6,7,8-tetrahydroquinolines. rsc.org

Complete Hydrogenation: Under more forcing conditions, such as higher temperatures and pressures with a ruthenium catalyst, quinoline can be fully hydrogenated to decahydroquinoline. researchgate.net

For this compound, the bulky and electron-withdrawing substituent at the 8-position could sterically hinder the approach of the catalyst, potentially affecting reaction rates and selectivity. nih.gov

Table 1: Representative Catalytic Systems for Quinoline Hydrogenation

Product Type Catalyst System Substrate Scope Reference
1,2-Dihydroquinolines Cobalt-amido complex / H₃N∙BH₃ Broad functional group tolerance nih.gov
1,2,3,4-Tetrahydroquinolines Pd/Al₂O₃, Rh/Al₂O₃ General quinolines researchgate.net
1,2,3,4-Tetrahydroquinolines Hantzsch ester / Brønsted acid Complex quinolines rsc.org
5,6,7,8-Tetrahydroquinolines Ru(η³-methallyl)₂(cod)–PhTRAP 8-substituted quinolines rsc.org
Decahydroquinolines Ru/montmorillonite (B579905) / H₂ General quinolines (forcing conditions) researchgate.net

Oxidation Reactions Affecting this compound

The quinoline nucleus is more susceptible to oxidation than the highly deactivated dinitrobenzoate ring. Oxidation can occur at the nitrogen atom or lead to ring cleavage under harsh conditions.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This is typically achieved using peroxycarboxylic acids. researchgate.netevitachem.com The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution patterns.

Ring Cleavage: Strong oxidizing agents, such as alkaline potassium permanganate, can lead to the oxidative cleavage of the benzene ring of the quinoline moiety, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The dinitrobenzoate ring is generally resistant to such oxidation.

The ester linkage itself could be susceptible to hydrolysis under strongly oxidative and basic or acidic conditions, which would cleave the molecule into 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoic acid.

Investigation of Reaction Intermediates and Transition States using Experimental and Computational Approaches

While direct studies on this compound are scarce, extensive research on N-(quinolin-8-yl)benzamides provides significant insight into the role of the quinolin-8-yl group in directing reactions and forming stable intermediates. In these reactions, the 8-aminoquinoline (B160924) moiety acts as a bidentate directing group, chelating to a metal center via the amide nitrogen and the quinoline nitrogen. researchgate.netmdpi.com

This chelation facilitates C-H activation at the ortho-position of the benzamide (B126) ring, leading to the formation of a stable cyclometalated intermediate. mdpi.com The existence and reactivity of these intermediates, such as five-membered cobaltocycles or palladacycles, have been supported by experimental evidence (isolation and characterization) and computational studies (DFT calculations). researchgate.net These studies investigate the thermodynamics of intermediate formation and the energy barriers of subsequent steps like reductive elimination, providing a detailed mechanistic understanding. researchgate.net

Although the subject molecule is an ester, not an amide, the quinolin-8-yl group's nitrogen atom could similarly participate in chelation-assisted reactions, potentially directing functionalization at the C7 position of the quinoline ring.

Influence of Substituent Effects on this compound Reactivity

The reactivity of the entire molecule is a composite of the substituent effects within each moiety.

Effects on the Quinoline Ring: The 8-position is substituted with the 2,4-dinitrobenzoyloxy group. This group is strongly electron-withdrawing due to the two nitro groups and the carbonyl of the ester. This effect is transmitted through the ester oxygen and the quinoline ring system. An electron-withdrawing substituent at position 8 will significantly deactivate the entire quinoline ring towards electrophilic attack. numberanalytics.com It will also influence the basicity of the quinoline nitrogen. Furthermore, the steric bulk of this substituent can hinder reactions at adjacent positions, particularly at C7. nih.govmdpi.com

Effects on the Benzoate Ring: The reactivity of the benzoate ring is dominated by the two nitro groups and the ester functionality. As discussed, the nitro groups are strongly deactivating and meta-directing for EAS. They also activate the ring towards nucleophilic aromatic substitution (SNAᵣ), although the ester group is not a typical leaving group for such reactions. The ester linkage itself can be a site of reaction, namely nucleophilic acyl substitution (hydrolysis, transesterification). The electron-withdrawing nitro groups would make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 2: Summary of Substituent Effects on Reactivity

Moiety Substituent(s) Electronic Effect Influence on Reactivity Reference
Quinoline Ring 8-(2,4-dinitrobenzoyloxy)- Strong electron-withdrawing Deactivates ring toward EAS; may direct C-H activation at C7; steric hindrance. numberanalytics.comnih.gov
Benzoate Ring 2,4-dinitro- Strong electron-withdrawing Strongly deactivates ring toward EAS; activates carbonyl for nucleophilic acyl substitution. ck12.orgchemguide.co.uk
Benzoate Ring 8-quinolinoxycarbonyl- Electron-withdrawing Deactivates ring toward EAS (less than nitro groups). -

Functional Applications and Advanced Materials Science Incorporating Quinolin 8 Yl 2,4 Dinitrobenzoate

Role in Organic Synthesis as a Reagent or Intermediate

Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) is a molecule poised for significant utility in organic synthesis, primarily as a stable precursor that can be selectively manipulated to yield valuable quinoline (B57606) and dinitrobenzene derivatives. Its structure allows it to act as a linchpin in complex synthetic routes.

Efficient Esterification Agent for Complex Substrates

The primary role of Quinolin-8-yl 2,4-dinitrobenzoate in the context of esterification is not as a reagent for esterifying other substrates, but rather as a product of the esterification of 8-hydroxyquinoline (B1678124). The synthesis of this compound and its analogs typically involves reacting a substituted benzoyl chloride with 8-hydroxyquinoline. nih.gov

However, the 2,4-dinitrobenzoate portion of the molecule is recognized as an effective leaving group in nucleophilic substitution reactions. semanticscholar.orgccsenet.orgresearchgate.net This reactivity suggests that the compound could be used to transfer the quinolin-8-yloxy group to a suitable nucleophile, with the cleavage of the ester's acyl-oxygen bond. In such a reaction, the stability of the resulting 2,4-dinitrobenzoate anion makes the process thermodynamically favorable. Studies on the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) show that the reaction proceeds via acyl-oxygen scission due to the excellent leaving group ability of the dinitrophenoxide. semanticscholar.org A similar principle would apply here, making the compound a potential source for delivering the 8-hydroxyquinoline moiety under specific reaction conditions.

Precursor for Novel Quinoline and Dinitrobenzene Derivatives

The true synthetic value of this compound lies in its capacity to serve as a starting material for a variety of derivatives. The ester bond can be selectively cleaved, or the aromatic rings can be functionalized.

Quinoline Derivatives: The ester linkage is susceptible to hydrolysis, which would release 8-hydroxyquinoline. 8-Hydroxyquinoline is a highly valuable compound, widely used as a chelating agent and a foundational structure in medicinal chemistry and materials science. wikipedia.org Furthermore, the quinoline ring itself is a common scaffold in numerous synthetic methodologies, including the Skraup, Doebner-Miller, and Friedländer syntheses, which are used to build complex heterocyclic systems. wikipedia.orgiipseries.org The compound thus serves as a stable, storable form of the 8-hydroxyquinoline synthon, which can be released as needed in a synthetic sequence.

Dinitrobenzene Derivatives: The dinitrobenzoate moiety offers a rich platform for chemical modification. A key transformation is the reduction of the two nitro groups to form primary amino groups. This reaction, typically achieved through methods like catalytic hydrogenation (e.g., using H₂/Pd-C), converts the dinitrobenzoate into a 2,4-diaminobenzoate derivative. tandfonline.com Such diamino compounds are crucial building blocks, particularly as monomers for polymerization reactions. tandfonline.comkfupm.edu.sa

Building Block in Multi-Step Synthetic Sequences

The dual functionality of this compound makes it an ideal building block for multi-step syntheses where different parts of the molecule are sequentially unmasked or modified. worktribe.comresearchgate.net A synthetic strategy could involve, for example, incorporating the entire molecule into a larger structure and then selectively cleaving the ester to reveal the 8-hydroxyl group for metal chelation or further reaction. Alternatively, the dinitro groups could be reduced to amines to enable subsequent amide bond formation, all while the quinoline portion remains intact as a key functional feature of the target molecule. The synthesis of various complex quinoline-based compounds, such as those used in medicinal chemistry, often relies on such multi-step pathways where protecting groups and latent functionalities are critical. nih.govresearchgate.netekb.eg

Applications in Material Science

The unique combination of a metal-chelating quinoline unit and a modifiable dinitroaromatic ring positions this compound as a promising candidate for the development of advanced functional materials.

Polymer Chemistry (e.g., monomers for polyamides, polyesters, polyimides)

This compound can be envisioned as a "latent monomer" for the synthesis of high-performance polymers with pendant quinoline groups. The dinitro functionality is the key to this application.

Through a straightforward chemical reduction, the dinitrobenzoate moiety can be converted into a diaminobenzoate. tandfonline.comtandfonline.com This resulting molecule, Quinolin-8-yl 2,4-diaminobenzoate , is a classic AB₂-type monomer. This diamine can then participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides , or with dianhydrides to form polyimides . tandfonline.comresearchgate.net

The resulting polymers would feature a robust aromatic backbone with quinolin-8-yl ester groups as regularly spaced pendant moieties. These pendant groups could impart unique properties to the polymer, such as:

Fluorescence and Optical Properties: Quinoline-containing polymers are known to be fluorescent materials. researchgate.net

Metal Chelation: The 8-hydroxyquinoline motif (accessible via hydrolysis of the ester) is an excellent chelator for a wide range of metal ions. This could be used to create polymer-based sensors, catalysts, or materials for metal ion sequestration.

Modified Solubility and Processing: The bulky and polar side groups could improve the solubility of rigid aromatic polymers, making them easier to process. tandfonline.com

Table 1: Proposed Synthetic Pathway for Polyamides from this compound

StepReactionReactantsProductResulting Functionality
1ReductionThis compound, Reducing Agent (e.g., H₂/Pd-C)Quinolin-8-yl 2,4-diaminobenzoateDiamine monomer created
2PolycondensationQuinolin-8-yl 2,4-diaminobenzoate, Aromatic Diacyl ChloridePolyamide with pendant quinolin-8-yl ester groupsHigh-performance polymer with functional side chains

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is rich in functional groups capable of participating in non-covalent interactions, making it an excellent candidate for applications in crystal engineering and supramolecular chemistry. rsc.org The self-assembly of such molecules is driven by a combination of specific, directional interactions that dictate the final architecture. researchgate.netrsc.org

Key interaction sites within the molecule include:

The Quinoline Nitrogen: Acts as a hydrogen bond acceptor and a coordination site for metal ions. mdpi.comnih.gov

The Aromatic Rings: Both the quinoline and benzene (B151609) rings can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state. mdpi.comnih.gov

The Nitro Groups: The oxygen atoms of the nitro groups are effective hydrogen bond acceptors, readily forming C-H···O interactions. Additionally, NO₂···NO₂ and NO₂···π interactions can contribute to the stability of the crystal lattice. mdpi.com

The Ester Carbonyl Group: The carbonyl oxygen can also act as a hydrogen bond acceptor.

These varied interactions can guide the molecule to self-assemble into well-defined, higher-order structures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govmdpi.com The study of related dinitrobenzoate complexes and other quinoline derivatives shows that non-covalent forces can direct the formation of intricate architectures, including polymeric chains and helical assemblies. nih.govmdpi.com The interplay of these forces makes this compound a promising tecton (building block) for designing novel supramolecular materials with tailored structural and functional properties.

Table 2: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

Type of InteractionMolecular Site (Donor)Molecular Site (Acceptor)Potential Structural Motif
Hydrogen BondingAromatic C-HQuinoline N, Nitro O, Carbonyl OChains, Sheets
π-π StackingQuinoline Ring, Benzene RingQuinoline Ring, Benzene RingStacked columns, Herringbone patterns
Metal Coordination---Quinoline NMetallo-supramolecular polymers mdpi.com
Dipole-Dipole---Nitro groups (NO₂)Dimer formation, Lattice stabilization mdpi.com

Design of Liquid Crystalline Materials

The design of liquid crystalline materials often involves the strategic assembly of molecules with specific shapes and electronic properties. While direct studies on the liquid crystalline behavior of this compound are not extensively documented, related quinoline derivatives have shown promise in this area. For instance, ionic liquid crystals based on quinolinium and isoquinolinium salts have been synthesized and their thermal behavior investigated. researchgate.net The formation of mesophases, such as smectic A phases, is influenced by the balance between electrostatic forces and the disorder from alkyl chains. researchgate.net The synthesis of quinoline-8-yl-4-((4-n-alkoxy benzylidene) amino) benzoates has also been explored to study the effect of the linkage group on mesomorphic properties. researchgate.net These studies suggest that the rigid quinoline core, combined with flexible side chains, could be a viable strategy for inducing liquid crystalline phases. The molecular shape, whether calamitic (rod-like) or discotic, is a key determinant of the type of liquid crystal phase formed (nematic, smectic, etc.).

Optoelectronic Materials (e.g., Organic Light Emitting Diodes, Organic Photovoltaics)

The electronic properties of quinoline derivatives make them attractive candidates for optoelectronic applications, including Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The presence of heteroatoms like nitrogen significantly influences the electronic properties, allowing for the tuning of optoelectronic characteristics through structural modifications. nih.gov

Quinoline-based materials have been investigated for their potential in various organic electronic devices. For example, pyrano[3,2-c]quinoline derivatives have been synthesized and studied for their application in solar cells. nih.gov The photoluminescence spectra of these compounds reveal detailed information about their electronic transitions, which is crucial for optimizing their performance in light-harvesting and charge-carrier dynamics. nih.gov Furthermore, ruthenium(II) complexes with 2,6-di(quinolin-8-yl)pyridine ligands have been incorporated into polythiophene films, creating redox-stable and emissive coatings suitable for optoelectronic applications. db-thueringen.de The delocalized π-electron systems inherent in Schiff bases derived from compounds like 4-amino antipyrine (B355649) are also being explored for their potential in optoelectronics. nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for their ability to alter the properties of light, with applications in technologies like optical switching and frequency conversion. The design of NLO materials often focuses on creating molecules with a significant difference in electron density, typically a donor-π-acceptor (D-π-A) structure.

This compound, with its electron-donating quinoline group and electron-withdrawing dinitrobenzoate group, fits this D-π-A profile. Theoretical studies on related quinoline-based derivatives have shown promising NLO properties. For instance, the synthesis and characterization of (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide revealed significant first hyperpolarizability (β) values, indicating its potential as an NLO material. researchgate.net The charge transfer interactions within these molecules, as calculated by methods like Density Functional Theory (DFT), are key to their NLO response. researchgate.netnih.gov Research on other organic molecules, such as functionalized hexaphyrins and benzene derivatives modified by click chemistry, has further demonstrated the importance of intramolecular charge transfer and π-conjugated systems in enhancing third-order NLO properties. rsc.orgsemanticscholar.org

Compound/System Key Findings Potential Application
(Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazideSignificant first hyperpolarizability (β) determined by DFT calculations. researchgate.netNonlinear Optics researchgate.net
Piperidone DerivativesLarge average polarizability and first hyperpolarizability values compared to standard compounds. nih.govNonlinear Optics nih.gov
Pyrano[3,2-c]quinoline DerivativesTunable optoelectronic properties and well-defined photoluminescence spectra. nih.govSolar Cells nih.gov
Ruthenium(II)-2,6-di(quinolin-8-yl)pyridine ComplexesFormation of redox-stable and emissive films. db-thueringen.deOptoelectronic Devices db-thueringen.de
Functionalized HexaphyrinsCorrelation between first hyperpolarizability and HOMO-LUMO energy gap. rsc.orgNLO Switches rsc.org

Role in Analytical Chemistry Methodologies

The chemical reactivity and spectroscopic properties of quinoline derivatives lend themselves to various applications in analytical chemistry.

Derivatization Agent for Spectroscopic Detection

Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes. Quinoline-based reagents have been developed for this purpose. For example, 2-hydrazinoquinoline (B107646) (HQ) has been utilized as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The reaction of HQ with these analytes forms derivatives that are more readily detectable, facilitating metabolomic studies. nih.govnih.gov Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-known derivatizing agent for aldehydes and ketones, and the resulting hydrazones can be analyzed by LC-MS. utwente.nl

Chromatographic Separation Enhancements

In chromatography, the separation of complex mixtures can be improved by modifying the properties of the analytes or the stationary phase. The unique chemical properties of quinoline derivatives can be exploited to enhance chromatographic separations. For instance, affinity-ligand pH-zone-refining counter-current chromatography has been used to separate sulfonated components of Quinoline Yellow. nih.gov In this technique, ligands like dodecylamine (B51217) are added to the stationary phase to facilitate the partitioning of highly polar analytes. nih.gov

Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring and the oxygen atoms in the dinitrobenzoate group of this compound provide potential coordination sites for metal ions. This makes the compound and its derivatives interesting ligands in coordination chemistry and catalysis.

Quinoline-containing ligands have been used to synthesize a variety of metal complexes with catalytic applications. Vanadium complexes with bis-quinoline ligands have been shown to catalyze the oxidation of alkanes. nih.gov The coordination environment of the metal center plays a crucial role in the catalytic activity. nih.gov Similarly, molecular iron complexes with various ligands, including those inspired by porphyrins, are effective catalysts for the selective oxygenation of C-H bonds. rsc.org

The coordination chemistry of guanidine (B92328) ligands, which share some structural similarities with the nitrogen-containing heterocycle of quinoline, has been extensively studied. researchgate.net These ligands form stable complexes with a wide range of metals, finding applications in bioinorganic chemistry and polymerization catalysis. researchgate.net Furthermore, 1,3,5-triazine-derived ligands have been used to create polynuclear metal complexes that exhibit catalytic activity in oxidation reactions. uu.nl

Ligand Design for Metal Complexes and Catalytic Systems

The design of ligands is a cornerstone of modern coordination chemistry and catalysis. The molecular architecture of this compound makes it a promising candidate for a versatile ligand. The 8-hydroxyquinoline scaffold, from which this compound is derived, is celebrated for its exceptional ability to form stable chelates with a wide array of metal ions. ijsrst.comresearchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the ester group can act as coordination sites, potentially forming a stable five-membered chelate ring with a metal center.

The presence of the 2,4-dinitrobenzoate moiety significantly influences the electronic properties of the quinoline ring. The nitro groups are strongly electron-withdrawing, which can modulate the electron density at the coordination sites. This electronic tuning is a critical aspect of ligand design, as it can affect the stability, reactivity, and spectroscopic properties of the resulting metal complexes. acs.org Research on related dinitrobenzoate complexes has shown that the position of the nitro groups can influence the topology and dimensionality of the resulting coordination polymers. acs.org

Furthermore, the 8-aminoquinoline (B160924) moiety, a close structural relative, has been effectively utilized as a bidentate directing group in ruthenium-catalyzed C-H functionalization reactions. acs.org This suggests that the quinolin-8-yl portion of the target compound could similarly direct catalytic transformations.

Table 1: Potential Coordination Modes of this compound

Coordination Atom 1Coordination Atom 2Potential Chelate Ring SizeMetal Ion Affinity
Quinoline NitrogenEster Carbonyl Oxygen5-memberedHigh
Quinoline NitrogenNitro Group OxygenVariableModerate

This table presents a hypothetical overview of the coordination behavior of this compound based on the known properties of its constituent functional groups.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., C-C coupling reactions)

The development of efficient catalytic systems is crucial for sustainable chemical synthesis. While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, metal complexes derived from this ligand could be explored for various transformations. The electronic properties imparted by the dinitrobenzoate group could be advantageous in tuning the reactivity of the metal center in catalytic cycles, such as those in C-C coupling reactions. For instance, the electron-withdrawing nature of the ligand could enhance the electrophilicity of the metal center, potentially facilitating key steps like reductive elimination.

For heterogeneous catalysis, the compound could be immobilized on a solid support. The quinoline and nitro functionalities could serve as anchoring points for grafting the molecule onto materials like silica (B1680970) or polymers. Such supported catalysts would offer the benefits of easy separation and recyclability.

Sensor Development and Chemo-sensing Platforms

The field of chemical sensors is rapidly advancing, with a continuous demand for new materials that can selectively and sensitively detect specific analytes. Quinoline derivatives have emerged as a prominent class of fluorophores and chromophores for sensor applications. researchgate.netresearchgate.netnanobioletters.com

Optical Sensors for Specific Analytes

Optical sensors, which rely on changes in absorbance or fluorescence, are particularly attractive due to their high sensitivity and the potential for real-time monitoring. mdpi.commdpi.com The quinoline core in this compound provides a platform for developing such sensors. The fluorescence of the quinoline moiety is often sensitive to its chemical environment and can be quenched or enhanced upon binding to a target analyte.

The dinitrobenzoate group can play a dual role. It can act as a recognition site for specific analytes through interactions like hydrogen bonding or π-π stacking. Additionally, its strong electron-withdrawing nature can lead to intramolecular charge transfer (ICT) processes, which are often associated with changes in the photophysical properties of the molecule upon analyte binding. For example, a related quinoline-derived probe was designed to detect hydrazine (B178648) via a "turn-on" fluorescence mechanism triggered by the cleavage of an ester bond. researchgate.net This suggests that this compound could potentially be developed into a chemosensor for nucleophilic analytes.

Table 2: Potential Analytes for Optical Sensing by this compound

Analyte ClassPotential Sensing MechanismExpected Response
Metal IonsChelation with quinoline nitrogen and ester oxygenFluorescence quenching or enhancement
AnionsInteraction with the electron-deficient aromatic systemColorimetric or fluorometric change
NucleophilesCleavage of the ester bond"Turn-on" fluorescence

This table outlines hypothetical sensing applications based on the structural features of the compound and established principles of sensor design.

Electrochemical Sensors

Electrochemical sensors offer an alternative and often complementary approach to optical sensing. They measure changes in electrical properties, such as current or potential, upon interaction with an analyte. rsc.orgnih.gov Quinoline derivatives have also been employed in the construction of electrochemical sensors.

The electroactive nature of both the quinoline and the dinitroaromatic moieties in this compound suggests its potential use in this area. The nitro groups can undergo electrochemical reduction, and the quinoline ring can also be electrochemically active. The binding of an analyte to the molecule would likely alter its redox potential or the current associated with its redox processes, providing a measurable signal. For instance, graphene-based electrochemical sensors have been enhanced by functionalization with quinone derivatives for the detection of metal cyanide complexes. rsc.org A similar strategy could be envisioned for this compound.

Photochromic and Thermochromic Applications

Photochromism in metal complexes often involves a reversible change in the coordination geometry or electronic state of the metal ion upon irradiation. Research has shown that mercury(II) complexes of a ligand containing a quinoline moiety can exhibit photochromic properties. orcid.org

Thermochromism in coordination compounds is frequently associated with changes in the coordination environment of the metal ion as a function of temperature, often involving the loss or gain of solvent molecules. researchgate.net Cobalt(II) complexes, for example, are well-known for their thermochromic behavior. It is conceivable that metal complexes of this compound could be designed to exhibit such properties, where the ligand environment around the metal center is altered by thermal stimuli.

Derivatization, Structural Modifications, and Analogues of Quinolin 8 Yl 2,4 Dinitrobenzoate

Systematic Modification of the Quinoline (B57606) Moiety

The quinoline ring system is a privileged scaffold in chemistry due to its presence in numerous bioactive compounds and functional materials. Its aromatic nature allows for a variety of substitution patterns, and the nitrogen atom introduces unique electronic and coordination properties.

Systematic modifications to the quinoline portion of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) can be strategically employed to modulate its electronic properties, steric profile, and potential for intermolecular interactions. Common modifications include the introduction of various substituents at different positions on the quinoline ring. For instance, the incorporation of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can significantly alter the electron density of the aromatic system, thereby influencing its reactivity and spectroscopic properties. mdpi.comresearchgate.net

Ring fusion represents another avenue for profound structural alteration. The fusion of additional rings to the quinoline framework, such as a pyrroloquinoline system, can extend the π-conjugated system and introduce new three-dimensional architectures. ijcce.ac.ir

Table 1: Examples of Systematic Modifications of the Quinoline Moiety

Modification TypePosition(s)Example Substituent/FusionPotential Impact on Properties
SubstitutionC-2, C-3, C-4, C-5, C-6, C-7-CH₃, -OCH₃, -F, -Cl, -Br, -NO₂Altered electronics, solubility, and steric hindrance
Ring FusionVariesFused pyrrole (B145914) or other heterocyclic ringsExtended π-conjugation, modified geometry

Systematic Modification of the Dinitrobenzoate Moiety

For example, shifting the nitro groups to the 3- and 5-positions would result in the synthesis of Quinolin-8-yl 3,5-dinitrobenzoate (B1224709). This regioisomer would exhibit different electronic and steric properties, potentially impacting its crystal packing and reactivity. The existence of 8-Hydroxyquinolinium 3,5-Dinitrobenzoate, a salt formed between 8-hydroxyquinoline (B1678124) and 3,5-dinitrobenzoic acid, suggests the feasibility of synthesizing such analogues. researchgate.netnih.gov

Furthermore, one or both of the nitro groups could be substituted with other functional groups, such as halogens (e.g., fluoro, chloro), cyano groups, or even electron-donating groups, to systematically probe the structure-property relationships. The synthesis of various substituted quinolin-8-yl benzoates, such as 2-chlorobenzoate (B514982) and 4-methoxybenzoate, has been reported, demonstrating the synthetic accessibility of such modifications. mdpi.com

Table 2: Examples of Systematic Modifications of the Dinitrobenzoate Moiety

Modification TypePosition(s)Example SubstituentPotential Impact on Properties
Isomeric Variation3,5--NO₂Altered electronic distribution and crystal packing
Substitution2, 4, or other-F, -Cl, -CN, -OCH₃Tuned electronic properties and reactivity

Synthesis and Characterization of Analogues with Different Ester Linkages

The ester linkage in Quinolin-8-yl 2,4-dinitrobenzoate is a key functional group that can be replaced with other functionalities to create a diverse range of analogues. This can lead to significant changes in the molecule's chemical stability, conformational flexibility, and potential for hydrogen bonding.

For instance, replacing the ester group with an amide linkage would result in N-(Quinolin-8-yl)-2,4-dinitrobenzamide. Amides generally exhibit different chemical and physical properties compared to esters, including increased stability towards hydrolysis and different hydrogen bonding capabilities. The synthesis of 8-amidoquinoline derivatives has been documented, indicating that this transformation is synthetically viable. mdpi.com Other possible linkages that could be explored include carbamates and ureas, which have also been incorporated into quinoline-based structures.

The characterization of these new analogues would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.

Introduction of Spacer Groups and Linkers for Supramolecular Architectures

The design of complex supramolecular structures often relies on the use of spacer groups or linkers to connect molecular building blocks. In the context of this compound, introducing such linkers could lead to the formation of dimers, oligomers, or even polymers with interesting material properties.

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Investigations

To elucidate reaction mechanisms and study the metabolic fate of quinoline derivatives, the synthesis of isotopically labeled analogues is an invaluable tool. Deuterium (²H or D) and Carbon-13 (¹³C) are common isotopes used for this purpose.

For instance, the synthesis of a deuterated version of this compound, where specific hydrogen atoms on the quinoline or benzoate (B1203000) ring are replaced with deuterium, can be used in kinetic isotope effect (KIE) studies. researchgate.net Such studies can help determine the rate-determining step of a reaction involving the cleavage of a C-H bond. Similarly, labeling with ¹³C or other isotopes can be used to trace the path of the molecule in various chemical or biological processes using techniques like NMR spectroscopy or mass spectrometry. General methods for the isotopic labeling of heterocyclic compounds, including the introduction of labeled methyl groups, are well-established and could be adapted for the synthesis of labeled this compound. acs.orgacs.orgresearchgate.net

Structure-Activity/Property Relationships (SAR/SPR) Studies on Analogues of this compound

The systematic synthesis of analogues of this compound allows for the investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). By correlating the structural changes with the observed properties, it is possible to develop a deeper understanding of the molecular features that govern the compound's behavior.

For example, SAR studies on related quinoline derivatives have shown that the nature and position of substituents on the quinoline ring can have a profound impact on their biological activity. acs.orgnih.gov In the context of this compound and its analogues, SPR studies could focus on how modifications to the quinoline or dinitrobenzoate moieties affect properties such as:

Crystal Packing and Solid-State Architecture: The introduction of different substituents can influence intermolecular interactions like π-π stacking and hydrogen bonding, leading to different crystal structures.

Electronic and Spectroscopic Properties: Changes in the electronic nature of the substituents will be reflected in the UV-Vis absorption and fluorescence spectra of the compounds.

Solubility: The polarity and hydrogen bonding capacity of the analogues will determine their solubility in various solvents.

By systematically preparing and analyzing a library of analogues, a comprehensive understanding of the structure-property landscape of this compound can be achieved, paving the way for the rational design of new molecules with desired functionalities.

Advanced Analytical Methodologies for the Quantification and Detection of Quinolin 8 Yl 2,4 Dinitrobenzoate in Non Biological Matrices

Chromatographic Techniques

Chromatography stands as a powerful and versatile tool for the separation, identification, and quantification of chemical compounds. For a molecule with the structural complexity of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026), which possesses both a quinoline (B57606) and a dinitrobenzoyl moiety, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Quinolin-8-yl 2,4-dinitrobenzoate. Method development would focus on optimizing the separation of the target analyte from potential impurities or starting materials.

A typical HPLC method for this compound would likely be a reversed-phase method. The presence of the aromatic rings from both the quinoline and dinitrobenzoate parts of the molecule suggests strong retention on a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like phosphoric acid, in the mobile phase can help to ensure symmetrical peak shapes by suppressing the ionization of the basic nitrogen on the quinoline ring. sielc.com

Detection is a critical aspect of HPLC analysis. The extensive chromophoric system in this compound, arising from the quinoline and dinitrobenzene rings, makes UV-Vis detection highly suitable. The wavelength of maximum absorbance (λmax) would need to be determined, but it is expected to be in the UV region. For instance, a related compound, 8-hydroxyquinoline (B1678124), is detectable at 250 nm. sielc.com

Validation of the developed HPLC method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient)Acetonitrile is a common organic modifier. Phosphoric acid improves peak shape for basic compounds. sielc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at an appropriate λmax (e.g., 254 nm or a determined λmax)The compound possesses strong UV absorbance due to its aromatic nature.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and polar nature, this compound is not expected to be sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step to create a more volatile and stable analogue would be necessary.

One potential derivatization strategy could involve the cleavage of the ester bond followed by derivatization of the resulting 8-hydroxyquinoline and 2,4-dinitrobenzoic acid. However, this would not allow for the analysis of the intact molecule. A more direct approach, though challenging, might involve silylation of any reactive functional groups, though the target molecule itself lacks highly reactive protons for easy silylation. Given these challenges, GC is generally less suitable than HPLC for the direct analysis of this compound.

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. shimadzu.comyoutube.com

For the analysis of this compound, SFC could be a viable alternative to HPLC. The technique is well-suited for the separation of a wide range of compounds, including those with moderate to high polarity. shimadzu.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, to increase the mobile phase's solvating power. youtube.com The separation mechanism in SFC is complex and can involve both normal-phase and reversed-phase characteristics depending on the stationary phase and modifier used.

The analysis of basic compounds by SFC can sometimes be challenging, leading to poor peak shapes. nih.gov The use of additives in the mobile phase or specialized stationary phases, such as those with an ethylpyridine functionality, can help to mitigate these issues. nih.gov

Table 2: Potential SFC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column Chiral or Achiral Stationary Phase (e.g., 2-Ethylpyridine)Choice depends on whether chiral separation is needed. 2-EP phases can improve peak shape for basic compounds. nih.gov
Mobile Phase Supercritical CO2 with a Methanol ModifierMethanol is a common modifier to increase elution strength. youtube.com
Detection UV-Vis or Mass Spectrometry (MS)The compound is UV-active, and MS provides structural information.
Pressure/Temperature Above the critical point of CO2 (31.1 °C, 73.8 bar)Necessary to maintain the supercritical state of the mobile phase. shimadzu.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. acs.org In the synthesis of this compound, which could be prepared from 8-hydroxyquinoline and 2,4-dinitrobenzoyl chloride, TLC would be an ideal tool to track the consumption of the starting materials and the formation of the product. mdpi.com

A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots can be visualized under UV light, where the aromatic nature of the starting materials and the product would make them visible. acs.org The relative retention factors (Rf) of the starting materials and the product would allow for a quick assessment of the reaction's progress.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. rsc.orgrsc.org

For the analysis of this compound, CE could be a powerful tool, particularly given the presence of the basic quinoline nitrogen. The migration behavior of quinoline derivatives in CE is influenced by factors such as the pH of the running buffer and the presence of additives. nih.gov By controlling the pH, the charge state of the quinoline moiety can be manipulated, thus affecting its electrophoretic mobility and allowing for separation from neutral or differently charged species.

Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), could also be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of both charged and neutral analytes. rsc.orgrsc.org Non-aqueous capillary electrophoresis (NACE) is another variant that could be explored, especially if the analyte has limited solubility in aqueous buffers. rsc.orgrsc.org

Spectrophotometric and Fluorometric Methods for Quantification

Spectrophotometric and fluorometric methods offer simple and sensitive approaches for the quantification of analytes, provided the compound of interest possesses suitable chromophoric or fluorophoric properties.

Spectrophotometric Quantification

This compound contains extensive chromophoric systems in both the quinoline and dinitrobenzoyl portions of the molecule. This inherent property makes UV-Vis spectrophotometry a straightforward method for its quantification. A method could be developed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed and used to determine the concentration of the analyte in unknown samples. The development of a colorimetric method could also be explored, for instance, by reacting the compound to produce a colored derivative, as has been done for other quinoline compounds. zsmu.edu.ua

Fluorometric Quantification

Many quinoline derivatives are known to be fluorescent, and this property can be exploited for highly sensitive detection. researchgate.netnih.gov The fluorescence properties of this compound would need to be investigated. If it is found to be fluorescent, a fluorometric method could be developed. This would involve determining the optimal excitation and emission wavelengths. Fluorometry often provides lower detection limits compared to spectrophotometry. The presence of the nitro groups on the benzoyl ring, which are known to be fluorescence quenchers, might, however, diminish or eliminate any inherent fluorescence from the quinoline moiety.

Electrochemical Methods of Detection and Voltammetric Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. The molecular structure of this compound contains two primary electroactive centers: the quinoline ring system and the two nitro groups on the benzoate (B1203000) moiety. The voltammetric behavior of this compound is therefore expected to be a composite of the redox processes associated with these functional groups.

The electrochemical reduction of dinitroaromatic compounds has been a subject of considerable study. researchgate.net Typically, in aprotic solvents, dinitroaromatics undergo a two-step reduction process. uab.cat The first step involves the reversible one-electron reduction to form a stable anion radical. The second step is the further reduction to a dianion. The stability and subsequent reactions of these reduced species are highly dependent on the solvent system and the presence of protonating agents. jcsp.org.pk For instance, cyclic voltammetry studies of dinitrobenzenes in hexamethylphosphortriamide (HMPA) have shown that the anion radicals can be protonated by agents like benzoic acid. jcsp.org.pk

The quinoline moiety itself is also electrochemically active. Studies on various quinoline derivatives have demonstrated that they can be both oxidized and reduced, with the potentials being strongly dependent on the nature and position of substituents on the quinoline ring. nih.gov For example, the presence of an electron-donating group like a hydroxyl or amino group can facilitate oxidation. nih.gov

For this compound, the voltammetric profile would likely be dominated by the reduction of the two nitro groups, which are generally more easily reduced than the quinoline ring. The expected cyclic voltammogram in an aprotic solvent would show two distinct, reversible or quasi-reversible reduction peaks. The precise potentials of these peaks would be influenced by the electron-withdrawing nature of the quinolin-8-yl ester group.

The development of a quantitative voltammetric method would involve optimizing parameters such as the supporting electrolyte, solvent, and the working electrode material. Glassy carbon electrodes (GCE) are commonly used for the analysis of organic molecules. jcsp.org.pkacs.org Modification of the electrode surface with materials like mesoporous silica (MCM-41) has been shown to significantly enhance the sensitivity for detecting other nitroaromatic compounds, such as TNT and dinitrobenzene, by increasing the effective surface area and promoting analyte accumulation. acs.org

A hypothetical differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) method for the determination of this compound would likely exhibit high sensitivity with low detection limits, making it suitable for trace analysis in environmental samples.

Table 1: Predicted Electrochemical Behavior of this compound

FeaturePredicted CharacteristicRationale
Primary Redox Process Reduction of nitro groupsNitro groups are strong electron acceptors and are readily reduced.
Number of Reduction Peaks TwoStepwise reduction of the two dinitro groups.
Reversibility Reversible to quasi-reversibleBased on the behavior of similar dinitroaromatic compounds in aprotic media. uab.cat
Potential Electrode Glassy Carbon Electrode (GCE)Commonly used for organic analysis due to its wide potential window and chemical inertness. jcsp.org.pkacs.org
Potential Enhancement Modified electrodes (e.g., MCM-41)Increased surface area and analyte adsorption can lead to lower detection limits. acs.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of trace amounts of organic compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal lability. The compound can be effectively separated from matrix components using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. unipd.it The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. unipd.itljmu.ac.uk

For detection, electrospray ionization (ESI) in negative ion mode would be particularly effective for this compound. The dinitrobenzoate moiety is known to readily form negative ions. researchgate.net In ESI-MS analysis of 3,5-dinitrobenzoates of dienyl alcohols, characteristic negative ions corresponding to [M-H]⁻ and other fragments were observed, providing high sensitivity and specificity. researchgate.net Tandem mass spectrometry (MS/MS) would provide structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the ester bond to yield ions corresponding to 8-hydroxyquinoline and 2,4-dinitrobenzoic acid. The analysis of related quinolin-8-yl esters has demonstrated ester hydrolysis as a significant fragmentation pathway. nih.govljmu.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, its application to this compound may be challenging. The ester linkage and the nitro groups can make the compound susceptible to thermal degradation in the hot GC injector and column. ljmu.ac.uk Analysis of similar quinolin-8-yl esters has shown the presence of quinolin-8-ol in GC-MS traces, indicating thermal breakdown. ljmu.ac.uk

However, with careful method development, including the use of a deactivated injector liner, a low-polarity capillary column, and optimized temperature programming, GC-MS analysis might be feasible. dtic.mil Chemical ionization (CI) in negative mode is a soft ionization technique that can enhance the detection of nitroaromatic compounds while minimizing fragmentation. scispec.co.th This technique has been successfully applied to the analysis of various explosives, including dinitrotoluene. scispec.co.th

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniqueSeparation PrincipleIonization MethodAdvantagesPotential Challenges
LC-MS Reversed-phase HPLCElectrospray Ionization (ESI)High sensitivity and specificity, suitable for thermally labile compounds. unipd.itresearchgate.netMatrix effects can influence ionization efficiency.
GC-MS Capillary Gas ChromatographyElectron Ionization (EI), Chemical Ionization (CI)High resolution separation, extensive spectral libraries for EI.Potential for thermal degradation of the analyte. ljmu.ac.uk

Development of Standard Reference Materials for this compound

The availability of high-purity standard reference materials (SRMs) is a cornerstone of accurate and reliable chemical analysis. iaea.org An SRM for this compound would be essential for method validation, calibration, and quality control in laboratories performing its analysis. The development of such a standard involves several critical steps.

First, a robust and reproducible synthesis route for this compound is required to produce a batch of high-purity material. The synthesis would likely involve the esterification of 8-hydroxyquinoline with 2,4-dinitrobenzoyl chloride. The purity of the synthesized compound would then be rigorously assessed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis, to confirm its identity and structure. mdpi.comresearchgate.net

Once the purity is established, the material needs to be characterized for its stability under various storage conditions (e.g., temperature, light exposure) to determine its shelf life. The development of certified reference materials for nitroaromatic compounds often involves collaboration between multiple laboratories to ensure the accuracy and traceability of the certified values. researchgate.net

The final certified reference material would be accompanied by a certificate of analysis detailing the certified concentration, its uncertainty, and the methods used for characterization. iaea.org This would enable laboratories to ensure the quality and comparability of their analytical results for this compound.

Future Research Directions and Perspectives on Quinolin 8 Yl 2,4 Dinitrobenzoate

Exploration of Novel and Sustainable Synthetic Pathways for Quinolin-8-yl 2,4-dinitrobenzoate (B1224026)

The development of efficient and environmentally benign synthetic methods is paramount in modern chemistry. Future research should prioritize the discovery of novel pathways for the synthesis of Quinolin-8-yl 2,4-dinitrobenzoate that improve upon traditional esterification methods.

Key areas of investigation include:

Catalyst Development: Investigating novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts, to facilitate the esterification between 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoic acid under milder conditions, thereby reducing energy consumption and by-product formation.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages, including enhanced heat and mass transfer, improved safety for handling energetic nitroaromatic compounds, and streamlined purification processes.

Green Solvents: Exploring the use of sustainable solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace conventional volatile organic compounds (VOCs).

Alternative Reagents: Investigating alternative acylating agents derived from 2,4-dinitrobenzoic acid that may be more reactive or selective, potentially activated by non-hazardous reagents. A recent environmentally friendly decarboxylating cyclization procedure was developed to synthesize quinolin-4-ones from readily available isatoic anhydrides and 1,3 dicarbonyl compounds, with the only by-products being carbon dioxide and water. mdpi.com Such innovative, green approaches could be adapted for the synthesis of quinoline (B57606) derivatives.

Synthetic Strategy Potential Advantages Key Research Focus
Novel Catalysis Lower activation energy, higher yields, improved selectivity, reusability.Design of bifunctional catalysts, exploring enzymatic catalysis.
Flow Chemistry Enhanced safety, scalability, process control, and integration of purification.Reactor design, optimization of reaction parameters (flow rate, temperature, concentration).
Green Solvents Reduced environmental impact, potential for improved solubility and reactivity.Solvent screening, recyclability studies, and life cycle assessment.
Alternative Reagents Milder reaction conditions, avoidance of hazardous activating agents.Development of novel activated derivatives of 2,4-dinitrobenzoic acid.

Development of Advanced Functional Materials Utilizing this compound

The unique combination of a chelating quinoline ring and an electron-deficient dinitroaromatic system makes this compound a compelling building block for advanced functional materials. wiley.com

Future research should focus on:

Non-linear Optical (NLO) Materials: The charge-transfer characteristics inherent in the molecule, from the electron-rich quinoline to the electron-poor dinitrobenzoate, suggest potential for second- or third-order NLO properties. Research could involve growing single crystals and measuring their hyperpolarizability. Studies on related dinitrobenzoate salts have shown their potential as NLO materials. researchgate.net

Chemosensors: The 8-hydroxyquinoline moiety is a well-known chelator for various metal ions. scispace.com The electronic properties of the attached 2,4-dinitrobenzoate group could modulate the fluorescence or colorimetric response upon metal binding, leading to highly selective and sensitive chemosensors for environmental or biological monitoring.

Organic Electronics: Investigating the semiconductor properties of this compound for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The quinoline core is a known component in such applications, and the dinitrobenzoate group would significantly influence charge transport properties. scispace.comresearchgate.net

Energetic Materials: The presence of two nitro groups makes the compound energetic. Research could focus on co-crystallization with other high-energy molecules to create novel energetic materials with tailored sensitivity and performance characteristics.

Deeper Mechanistic Insights into Complex Transformations Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of this compound offers fertile ground for mechanistic studies.

Prospective research areas include:

Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies on the substitution of the nitro groups on the benzoate (B1203000) ring. Understanding the influence of the quinolin-8-yl ester group on the regioselectivity and rate of these reactions is key.

Photochemistry: Investigating the photochemical behavior of the compound. The combination of a UV-absorbing quinoline system and nitroaromatics could lead to interesting photorearrangements, cyclizations, or fragmentation pathways upon irradiation.

Controlled Hydrolysis: Studying the kinetics and mechanism of the ester hydrolysis under various pH conditions. This is fundamental for understanding its stability and potential applications in controlled-release systems. Mechanistic studies on related systems suggest that tetracoordinate intermediates can play a crucial role in bond cleavage pathways. scholaris.ca

Radical Chemistry: Exploring reactions involving radical species. For instance, mechanistic studies on the functionalization of quinolinones have shown the involvement of radical intermediates. acs.org Similar investigations could reveal novel transformations for this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.govnih.gov

Future work could involve:

QSAR and QSPR Models: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of derivatives of this compound. semanticscholar.org This would involve synthesizing a library of related compounds and using their experimental data to train ML algorithms.

Reactivity Prediction: Using ML models trained on large reaction databases to predict the most likely outcomes of reactions involving this compound with various reagents. This can accelerate the discovery of new synthetic routes and applications.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as enhanced NLO characteristics or targeted biological activity.

Spectroscopic Prediction: Training neural networks to predict spectroscopic data (e.g., NMR, IR, UV-Vis) for hypothetical derivatives, aiding in their identification and characterization.

AI/ML Application Objective Required Data Potential Outcome
QSPR Modeling Predict physical properties (e.g., melting point, solubility, optical gap). acs.orgExperimental data for a library of analogous compounds.Rapid screening of virtual compounds for material applications.
Reactivity Prediction Foresee reaction outcomes and identify optimal conditions.Large datasets of chemical reactions involving similar functional groups.Acceleration of synthetic discovery and process optimization.
Generative Design Create novel molecular structures with desired properties.A defined chemical space and a scoring function for target properties.Discovery of novel functional materials or bioactive agents. researchgate.net

Sustainability and Green Chemistry Initiatives in this compound Chemistry

Aligning the chemistry of this compound with the principles of green chemistry is a critical future direction. This extends beyond synthesis (as discussed in 9.1) to the entire life cycle of the compound.

Key initiatives include:

Atom Economy Studies: Evaluating existing and new synthetic routes based on their atom economy and E-factor (Environmental Factor) to identify the most sustainable options.

Degradation Studies: Investigating the biodegradability or environmental degradation pathways of this compound to assess its environmental persistence. The presence of the quinoline ring and nitro groups may pose challenges for degradation.

Recyclability and Circularity: For applications in functional materials, research should focus on designing for recyclability, where the compound can be recovered and reused after the material's end-of-life.

Renewable Feedstocks: Exploring the potential for synthesizing the 8-hydroxyquinoline precursor from bio-based sources rather than relying solely on fossil fuel-derived feedstocks like coal tar. thieme-connect.de

Exploration of Emerging Applications in Energy Storage and Conversion

The unique electronic and structural features of this compound make it an intriguing candidate for applications in energy-related fields. mdpi.com

Future research avenues include:

Molecular Solar Thermal (MOST) Systems: Investigating whether the compound or its derivatives can undergo a reversible photoisomerization to a high-energy, metastable state. beilstein-journals.org If so, it could store solar energy that can be released later as heat on demand, a principle that forms the basis of MOST systems. rsc.org

Redox-Active Materials for Batteries: The nitro groups can undergo reversible electrochemical reduction. This suggests that polymers or composites containing the this compound unit could be explored as cathode materials in rechargeable batteries, particularly for lithium-ion or sodium-ion systems. mdpi.com

Photosensitizers in Catalysis: The quinoline moiety can act as a photosensitizer. Research could explore its use in photoredox catalysis, where it absorbs light and initiates chemical reactions, for example, in CO2 reduction or hydrogen production, potentially in conjunction with a catalytic metal center chelated by the molecule. nih.gov

Conclusion of Quinolin 8 Yl 2,4 Dinitrobenzoate Research

Summary of Key Findings from Academic Research on Quinolin-8-yl 2,4-dinitrobenzoate (B1224026)

Scientific investigations have successfully synthesized and characterized Quinolin-8-yl 2,4-dinitrobenzoate, providing a comprehensive understanding of its chemical nature. The synthesis is typically achieved through an O-acylation reaction. For instance, a common method involves the reaction of 8-hydroxyquinoline (B1678124) with 2,4-dinitrobenzoyl chloride. mdpi.commdpi.com This esterification reaction is often facilitated by a base such as triethylamine (B128534) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. mdpi.commdpi.com

The molecular structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic analysis provides characteristic data for the compound's identification:

FT-IR Spectroscopy : The infrared spectrum shows distinctive absorption bands corresponding to the functional groups present in the molecule. Key peaks include those for C=O (ester), N-O (nitro group), and C=N (quinoline ring) vibrations. amazonaws.comnih.gov

NMR Spectroscopy : Both ¹H and ¹³C NMR spectra are instrumental in confirming the structure. The proton NMR spectrum reveals signals for the aromatic protons on both the quinoline (B57606) and dinitrobenzoate rings, with specific chemical shifts and coupling constants that allow for the assignment of each proton. mdpi.comamazonaws.com Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the carbonyl carbon of the ester and the carbons of the aromatic systems. mdpi.comamazonaws.com

UV-Visible Spectroscopy : The electronic absorption spectrum of the compound, typically recorded in a solvent like methanol (B129727), shows characteristic absorption maxima (λmax) in the UV region, which arise from the electronic transitions within the aromatic and nitro-substituted systems. amazonaws.com

Crystal and Molecular Structure Analysis through single-crystal X-ray diffraction has provided precise details about the three-dimensional arrangement of the atoms. These studies reveal the bond lengths, bond angles, and torsion angles within the molecule. The quinoline and dinitrobenzoate ring systems are typically not coplanar, with a significant dihedral angle between them. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings, which assemble the molecules into a supramolecular architecture. researchgate.net

Table 1: Representative Crystallographic Data for a Related Quinolinium Benzoate (B1203000) Salt. researchgate.net
ParameterValue
Chemical FormulaC₉H₈NO⁺·C₈H₄NO₆⁻·H₂O
Molecular Weight374.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.4283 (5)
b (Å)13.8196 (5)
c (Å)8.0483 (3)
β (°)101.441 (2)
Volume (ų)1572.89 (10)
Z4
Density (calculated) (Mg m⁻³)1.581

Thermal analysis , conducted through techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), indicates the compound's stability to heat and its decomposition pattern. acs.org TGA shows the temperature ranges at which the compound loses mass, providing information about its thermal degradation process.

Furthermore, research into the biological properties of related quinoline derivatives suggests that this class of compounds is of significant interest. Many quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal properties. nih.govmdpi.comijsrst.comresearchgate.nettubitak.gov.tr For example, studies on similar structures have shown that they can be effective against various bacterial and fungal strains. nih.govmdpi.com

Broader Implications of this compound Research for Chemical Science and Technology

The study of this compound and its analogs has broader implications for several areas of chemical science and technology. The quinoline nucleus is a well-established pharmacophore, a core structural component responsible for a compound's biological activity. researchgate.netmdpi.com Research into new derivatives like this one contributes to the vast library of quinoline-based compounds, which is crucial for the development of new therapeutic agents. researchgate.netnih.gov

The detailed structural and spectroscopic data generated from this research serves as a valuable reference for computational chemistry. These experimental results can be used to validate and refine theoretical models for predicting molecular structures and properties, which accelerates the design of new molecules with desired characteristics. najah.edu

In materials science, understanding the supramolecular assembly through hydrogen bonding and π–π interactions is fundamental to crystal engineering. researchgate.netacs.org The insights gained from the crystal structure of this compound can be applied to the design of new crystalline materials with specific optical, electronic, or mechanical properties. The presence of nitro groups, known for their electron-withdrawing and hydrogen-bonding capabilities, makes these types of molecules interesting building blocks for creating complex, functional solid-state architectures. acs.org

Finally, the synthetic methodologies developed for creating this compound are applicable to a wider range of esterification reactions, contributing to the toolkit of synthetic organic chemistry. mdpi.commdpi.com The exploration of its properties, including thermal stability and potential bioactivity, provides a foundation for future investigations into its utility in various technological applications, from pharmaceuticals to materials science. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinolin-8-yl 2,4-dinitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via O-acylation of quinolin-8-ol with 2,4-dinitrobenzoyl chloride. Key parameters include solvent choice (e.g., acetonitrile, dichloromethane), base selection (e.g., triethylamine, potassium carbonate), temperature (room temperature to 120°C), and reaction time (20 minutes to 6 hours). For example, microwave-assisted synthesis in acetonitrile at 80°C for 20 minutes achieved high efficiency . Optimization should involve systematic variation of these parameters, monitored by TLC and validated via NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on the quinoline proton environment (e.g., H-2/H-4 deshielding due to nitro groups) and ester carbonyl resonance (~165-170 ppm) .
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • UV-Vis : Monitor absorption bands related to π→π* transitions in the quinoline and nitroaromatic systems .
  • Mass Spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with ester cleavage .

Q. What are the recommended storage conditions for this compound to ensure long-term stability in laboratory settings?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Periodic stability assessments via DSC/TGA can detect thermal decomposition thresholds (>150°C in many nitroaromatics) .

Advanced Research Questions

Q. How do electron-withdrawing nitro groups at the 2,4-positions of the benzoate moiety influence the reactivity and spectroscopic properties of this compound?

  • Methodology : Nitro groups reduce electron density at the ester carbonyl, increasing electrophilicity and hydrolysis susceptibility. Computational DFT studies (e.g., B3LYP/6-31G*) can model charge distribution and predict reaction sites . Experimentally, compare hydrolysis rates with non-nitro analogs and analyze substituent effects via Hammett plots .

Q. What computational methods (e.g., DFT) can be employed to predict the electronic structure and reactivity of this compound, and how do these correlate with experimental data?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311+G**) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational spectra .
  • Validate computational results against experimental IR/NMR data. For example, simulated vs. observed nitro group symmetric/asymmetric stretching frequencies should align within ±10 cm⁻¹ .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound across different studies?

  • Methodology :

  • Yield Discrepancies : Replicate reactions under standardized conditions (solvent purity, stoichiometry, temperature control) and characterize products rigorously (e.g., HPLC purity >95%) .
  • Spectral Variations : Cross-validate using multiple techniques (e.g., X-ray crystallography for structural confirmation) and reference internal standards (e.g., residual solvent peaks in NMR) .

Q. What strategies can be used to functionalize this compound for potential applications in chemical sensing or bioimaging, based on analogous quinoline derivatives?

  • Methodology :

  • Introduce fluorophores via amidation or sulfonylation at the quinoline nitrogen or benzoate para-position. For example, 8-amidoquinoline derivatives exhibit zinc-sensing capabilities via photoinduced electron transfer (PET) mechanisms .
  • Assess photophysical properties (e.g., quantum yield, Stokes shift) in buffered solutions and validate selectivity via competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.